Hexadecyltriphenylphosphonium bromide
Description
Properties
IUPAC Name |
hexadecyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMZNEHSMYESLH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933445 | |
| Record name | Hexadecyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14866-43-4 | |
| Record name | Phosphonium, hexadecyltriphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14866-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecyltriphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Hexadecyltriphenylphosphonium Bromide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecyltriphenylphosphonium bromide (HTPB), a quaternary phosphonium salt, has emerged as a significant molecule in biomedical research, primarily owing to its ability to target mitochondria. This lipophilic cation leverages the substantial negative membrane potential of the inner mitochondrial membrane to accumulate within this organelle. This targeted delivery mechanism has positioned HTPB and its analogs as valuable tools for the development of mitochondria-specific therapies and probes. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, mechanisms of action, and key applications of this compound, with a focus on its utility in drug development and research. Detailed methodologies for relevant experiments are provided, and quantitative data are summarized for comparative analysis.
Chemical and Physical Properties
This compound is a white to light yellow solid with the chemical formula C₃₄H₄₈BrP.[1] It is characterized by a triphenylphosphonium headgroup, which imparts a positive charge, and a 16-carbon alkyl chain (hexadecyl group) that confers significant lipophilicity.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₈BrP | [1] |
| Molecular Weight | 567.62 g/mol | |
| CAS Number | 14866-43-4 | |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 99-101 °C | [3] |
| Solubility | Soluble in ethanol, slightly soluble in water. | [4] |
| SMILES | CCCCCCCCCCCCCCCC--INVALID-LINK--(c2ccccc2)c3ccccc3.[Br-] | |
| InChI Key | UXMZNEHSMYESLH-UHFFFAOYSA-M |
Synthesis
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between triphenylphosphine and 1-bromohexadecane. This reaction is a standard method for the preparation of phosphonium salts.
General Experimental Protocol for Synthesis
Materials:
-
Triphenylphosphine (PPh₃)
-
1-Bromohexadecane
-
Toluene or another suitable solvent (e.g., acetonitrile)
-
Diethyl ether or petroleum ether for washing
Procedure:
-
Dissolve equimolar amounts of triphenylphosphine and 1-bromohexadecane in a suitable solvent such as toluene in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain it for several hours (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the product, this compound, will often precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a non-polar solvent like diethyl ether or petroleum ether to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield this compound as a white or off-white solid.
Mechanism of Action: Mitochondrial Targeting
The primary mechanism of action of this compound in a biological context is its accumulation within mitochondria. This process is driven by the large mitochondrial membrane potential (ΔΨm), which is approximately -180 mV (negative inside) in healthy, respiring cells.
The lipophilic nature of the hexadecyl chain allows the cation to readily pass through the plasma and outer mitochondrial membranes. Once in the intermembrane space, the strong negative potential of the inner mitochondrial membrane acts as an electrophoretic force, driving the positively charged triphenylphosphonium headgroup into the mitochondrial matrix. This leads to a significant concentration of the molecule within the mitochondria, estimated to be 100- to 500-fold higher than in the cytoplasm.
Caption: Mitochondrial accumulation of this compound.
Applications in Research and Drug Development
The ability to specifically target mitochondria has led to the use of this compound and its analogs in several key areas of research and drug development.
Mitochondria-Targeted Therapeutics
By conjugating a therapeutically active molecule to the triphenylphosphonium cation, it is possible to deliver the drug directly to the mitochondria. This is particularly relevant for diseases associated with mitochondrial dysfunction, such as cancer, neurodegenerative diseases, and ischemia-reperfusion injury. The long alkyl chain of HTPB can enhance the overall lipophilicity of the conjugate, potentially improving its cellular uptake.
Anticancer Activity
Mitochondria play a central role in apoptosis (programmed cell death). By delivering cytotoxic agents to the mitochondria, it is possible to induce apoptosis more effectively in cancer cells. Furthermore, alkyltriphenylphosphonium salts, including HTPB, have been shown to possess intrinsic anticancer activity. The cytotoxicity of these compounds generally increases with the length of the alkyl chain. This is attributed to their ability to disrupt mitochondrial function by inhibiting the respiratory chain and inducing the mitochondrial permeability transition pore (mPTP).
| Alkyl-TPP Derivative | Cell Line | IC50 (µM) | Reference |
| Dodecyl-TPP | MCF-7 (Breast Cancer) | ~0.25 | [4] |
| Alkyl-TPP (C5-C16) | Human Melanoma Cells | Cytotoxicity increases with chain length | [4] |
| Alkyl-TPP Esters | MCF-7 (Breast Cancer) | 1.84–24.72 | [5] |
Ion-Pair Reagent in High-Performance Liquid Chromatography (HPLC)
This compound can be used as an ion-pairing reagent in reversed-phase HPLC. In this application, it is added to the mobile phase to enhance the retention of anionic analytes on the non-polar stationary phase. The positively charged phosphonium headgroup forms an ion pair with the negatively charged analyte, and the long hexadecyl chain increases the overall hydrophobicity of the ion pair, leading to stronger interaction with the stationary phase and improved chromatographic separation.
Experimental Protocols
Assessment of Mitochondrial Membrane Potential (ΔΨm)
A common method to assess the effect of this compound on mitochondrial health is to measure changes in ΔΨm using fluorescent dyes like JC-1 or TMRM.
Materials:
-
Cultured cells of interest (e.g., a cancer cell line)
-
This compound (HTPB) stock solution (in DMSO or ethanol)
-
JC-1 or TMRM fluorescent dye
-
Fluorescence microscope or plate reader
Protocol (using JC-1):
-
Seed cells in a suitable culture plate (e.g., 96-well plate for plate reader analysis or glass-bottom dish for microscopy).
-
Allow cells to adhere and grow overnight.
-
Treat the cells with varying concentrations of HTPB for the desired time period (e.g., 1, 6, 12, or 24 hours). Include a positive control for mitochondrial depolarization (e.g., CCCP or FCCP) and a vehicle control (DMSO or ethanol).
-
Remove the treatment medium and wash the cells with a warm buffer (e.g., PBS or HBSS).
-
Incubate the cells with the JC-1 staining solution (typically 1-10 µg/mL) in a culture medium at 37°C for 15-30 minutes.
-
Wash the cells again to remove the excess dye.
-
Measure the fluorescence. For JC-1, in healthy cells with high ΔΨm, the dye forms J-aggregates that emit red fluorescence (~590 nm). In cells with low ΔΨm, the dye remains as monomers and emits green fluorescence (~529 nm).
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Caption: Experimental workflow for assessing mitochondrial membrane potential.
Signaling Pathways
The accumulation of this compound in mitochondria can trigger the intrinsic pathway of apoptosis. This is primarily due to the disruption of the inner mitochondrial membrane's integrity and function.
Key events in this signaling cascade include:
-
Inhibition of the Electron Transport Chain: High concentrations of lipophilic cations can inhibit the activity of the respiratory chain complexes, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): The combination of mitochondrial depolarization, increased ROS, and altered ion homeostasis can induce the opening of the mPTP.
-
Release of Pro-apoptotic Factors: The opening of the mPTP leads to the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytoplasm.
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Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
-
Role of the Bcl-2 Family: The process is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak promote the release of cytochrome c, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this release. Alkyl-TPP compounds can modulate the balance of these proteins, favoring apoptosis.
Caption: HTPB-induced intrinsic apoptosis pathway.
Toxicology and Safety
Conclusion
This compound is a valuable chemical tool for researchers and drug development professionals. Its ability to target mitochondria with high efficiency provides a powerful platform for the development of novel therapeutics for a range of diseases. The intrinsic cytotoxicity of this compound, particularly in cancer cells, further highlights its potential as an anticancer agent. A thorough understanding of its chemical properties, mechanism of action, and the experimental protocols for its use is crucial for harnessing its full potential in a research setting. Future research will likely focus on the development of new HTPB-drug conjugates with improved efficacy and reduced off-target toxicity.
References
- 1. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. The estimation of acute oral toxicity (LD50) of G-series organophosphorus-based chemical warfare agents using quantitative and qualitative toxicology in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hexadecyltriphenylphosphonium Bromide: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyltriphenylphosphonium bromide (HTPB), also known as cetyltriphenylphosphonium bromide, is a quaternary phosphonium salt that has garnered significant interest in various scientific and industrial fields. Its unique amphipathic structure, comprising a lipophilic hexadecyl chain and a delocalized cationic triphenylphosphonium headgroup, imparts a range of useful properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of HTPB, with a particular focus on its potential applications in drug development. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, pharmacology, and materials science.
Chemical Structure and Properties
This compound is an organic salt with the chemical formula C₃₄H₄₈BrP.[1] The structure consists of a central phosphorus atom bonded to three phenyl groups and one hexadecyl chain, with a bromide anion to balance the positive charge of the phosphonium cation.
Below is a two-dimensional representation of the chemical structure of this compound:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₄H₄₈BrP | [1] |
| Molecular Weight | 567.64 g/mol | [2] |
| Appearance | White to off-white powder or lumps | [2][3] |
| Melting Point | 95.0-102.0 °C | [2][3] |
| Solubility | Soluble in ethanol, slightly soluble in water. | [4] |
| CAS Number | 14866-43-4 | [2][4] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the three phenyl groups, typically in the range of 7.5-8.0 ppm. The aliphatic protons of the hexadecyl chain would appear as a series of multiplets in the upfield region, with the terminal methyl group appearing as a triplet around 0.9 ppm. The methylene group adjacent to the phosphorus atom would be deshielded and appear as a multiplet at a lower field compared to the other methylene groups.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons of the phenyl rings, typically between 120 and 140 ppm. The carbons of the hexadecyl chain would resonate in the aliphatic region (10-40 ppm). The carbon atom directly bonded to the phosphorus would show a characteristic coupling (J-coupling) with the ³¹P nucleus.
-
Mass Spectrometry: The mass spectrum would show a parent ion peak corresponding to the cationic portion of the molecule, [C₃₄H₄₈P]⁺, at m/z 487.35. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the full mass spectrum of the salt would exhibit a characteristic isotopic pattern for bromine-containing fragments if any are formed.
Biological Activity and Potential Applications
This compound and related alkylphosphonium salts have demonstrated a range of biological activities, making them promising candidates for various therapeutic and industrial applications.
Antimicrobial Activity
Quaternary phosphonium compounds, including HTPB, are known to possess antimicrobial properties. Their cationic nature facilitates interaction with the negatively charged components of microbial cell membranes, leading to membrane disruption, leakage of intracellular contents, and ultimately cell death. While specific minimum inhibitory concentration (MIC) values for HTPB against a wide range of microorganisms are not extensively documented, related quaternary phosphonium salts have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study on various quaternary phosphonium compounds reported MICs in the range of 0.12–0.98 μg/mL against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5]
Anticancer Activity and Mitochondrial Targeting
A particularly promising area of research for HTPB and other lipophilic TPP⁺ cations is in the field of oncology. Cancer cells typically exhibit a higher mitochondrial membrane potential compared to normal cells. This electrochemical gradient drives the accumulation of these lipophilic cations within the mitochondria of cancer cells. This selective accumulation provides a mechanism for targeted drug delivery and cytotoxicity.
| Cell Line | Compound | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | Reference |
| HeLa (Cervical Cancer) | Tri-n-butyl-n-hexadecylphosphonium bromide | <5 | <5 | [6][7][8] |
| K562 (Leukemia) | Tri-n-butyl-n-hexadecylphosphonium bromide | Inactive | Inactive | [6][8] |
| HeLa (Cervical Cancer) | Cisplatin (Reference Drug) | >50 | >50 | [6] |
The high potency of the tri-n-butyl analog against HeLa cells, being over 12 times more potent than the clinically used drug cisplatin, highlights the potential of this class of compounds.[6] The lack of activity against K562 cells suggests a degree of selectivity that warrants further investigation.
The proposed mechanism of action for the anticancer activity of these compounds involves the disruption of mitochondrial function. The accumulation of these cations within the mitochondria can lead to the dissipation of the mitochondrial membrane potential, inhibition of the respiratory chain, and the induction of apoptosis (programmed cell death) through the mitochondrial pathway.
Caption: Putative mitochondrial-mediated apoptosis pathway induced by HTPB.
Other Applications
Beyond its potential in medicine, this compound is utilized in various industrial applications, including:
-
Phase Transfer Catalyst: Its amphipathic nature allows it to facilitate the transfer of reactants between immiscible phases (e.g., organic and aqueous), thereby accelerating reaction rates and improving yields in chemical syntheses.[4]
-
Antistatic Agent: It can be used in the textile, fiber, and leather industries to prevent the buildup of static electricity.[4]
-
Preservative and Flocculant: It has applications in water treatment and as a preservative in certain formulations.[4]
Experimental Protocols
This section provides generalized experimental protocols for the synthesis of alkyltriphenylphosphonium salts and the evaluation of their biological activities. These are intended as a guide and may require optimization for specific applications.
Synthesis of Alkyltriphenylphosphonium Bromides
General Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in a suitable solvent (e.g., toluene, acetonitrile).
-
Addition of Alkyl Bromide: To the stirred solution, add the corresponding 1-bromoalkane (e.g., 1-bromohexadecane for HTPB synthesis) (1.0-1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product, being a salt, will often precipitate from the non-polar solvent. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a non-polar solvent (e.g., diethyl ether, hexane) to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Determination of Minimum Inhibitory Concentration (MIC)
Broth Microdilution Method:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., HTPB) in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to obtain a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal temperature and for the appropriate duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]
Determination of Cytotoxicity (IC₅₀)
MTT Assay:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC₅₀: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[10][11]
Measurement of Mitochondrial Membrane Potential
TPP⁺-Selective Electrode Method:
-
Apparatus Setup: Use a thermostated reaction chamber equipped with a TPP⁺-selective electrode and a reference electrode.
-
Calibration: Calibrate the TPP⁺ electrode by adding known amounts of a TPP⁺ standard solution to the respiration buffer in the chamber to establish a linear relationship between the electrode potential and the logarithm of the TPP⁺ concentration.
-
Mitochondria Addition: Add a known amount of isolated mitochondria to the chamber containing the respiration buffer and respiratory substrates.
-
Monitoring TPP⁺ Uptake: The uptake of the lipophilic TPP⁺ cation by the mitochondria, driven by the negative-inside mitochondrial membrane potential, will cause a decrease in the TPP⁺ concentration in the buffer, which is recorded by the electrode.
-
Calculation of Membrane Potential: The mitochondrial membrane potential (ΔΨm) can be calculated from the extent of TPP⁺ accumulation using the Nernst equation, taking into account the mitochondrial volume.[12][13][14][15]
-
Effect of Test Compound: To assess the effect of a compound like HTPB, it can be added to the chamber after the mitochondria have established a stable membrane potential, and any subsequent changes in the TPP⁺ concentration are monitored. A release of TPP⁺ back into the buffer indicates dissipation of the mitochondrial membrane potential.
Caption: Experimental workflow for measuring mitochondrial membrane potential.
Conclusion
This compound is a versatile molecule with a rich profile of chemical and biological properties. Its amphipathic nature makes it a useful tool in organic synthesis and industrial applications. Of particular interest to the drug development community is its potential as an antimicrobial and anticancer agent. The ability of the triphenylphosphonium cation to target mitochondria, which are often hyperpolarized in cancer cells, provides a promising strategy for the development of targeted cancer therapies. While further research is needed to fully elucidate the specific mechanisms of action and to obtain a comprehensive set of biological activity data for HTPB itself, the information available for closely related analogs is highly encouraging. The experimental protocols provided in this guide offer a starting point for researchers interested in exploring the potential of this and other alkylphosphonium salts in their own investigations.
References
- 1. This compound | C34H48BrP | CID 3084210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. (1-Hexadecyl)triphenylphosphonium bromide, 98+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | 14866-43-4 [chemicalbook.com]
- 5. Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drexel.edu [drexel.edu]
- 13. The Evaluation of Mitochondrial Membrane Potential Using Fluorescent Dyes or a Membrane-Permeable Cation (TPP+) Electrode in Isolated Mitochondria and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. 4.5. Measurement of Mitochondrial Membrane Potential [bio-protocol.org]
- 15. Membrane potential of mitochondria measured with an electrode sensitive to tetraphenyl phosphonium and relationship between proton electrochemical potential and phosphorylation potential in steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexadecyltriphenylphosphonium bromide molecular weight and formula
An In-Depth Technical Guide to Hexadecyltriphenylphosphonium Bromide: Core Properties
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of compounds is paramount. This guide focuses on the core characteristics of this compound, a quaternary phosphonium salt.
Physicochemical Data
This compound is a cationic surfactant that has found applications in various scientific domains. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Formula | C34H48BrP | [1][2][3][4][5][6] |
| Molecular Weight | 567.6 g/mol | [1] |
| CAS Number | 14866-43-4 | [2][3][4][5] |
Structural Information
The molecular structure of this compound consists of a central phosphorus atom bonded to three phenyl groups and one hexadecyl (cetyl) chain. This forms a bulky, lipophilic cation, with bromide as the counter-ion.
Experimental Protocols
The determination of the molecular weight and formula of a pure substance like this compound is typically achieved through a combination of mass spectrometry and elemental analysis.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass of the hexadecyltriphenylphosphonium cation (C34H48P+). The observed mass-to-charge ratio (m/z) would be compared to the calculated theoretical mass to confirm the elemental composition.
Elemental Analysis: Combustion analysis can be performed to determine the percentage composition of carbon, hydrogen, and other elements in the compound. These experimental percentages are then compared with the calculated percentages from the proposed molecular formula to verify its accuracy.
Logical Relationships of Molecular Components
The following diagram illustrates the constituent parts of the this compound molecule.
References
- 1. This compound | C34H48BrP | CID 3084210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1-Hexadecyl)triphenylphosphonium bromide, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 14866-43-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. (1-Hexadecyl)triphenylphosphonium bromide, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. (1-Hexadecyl)triphenylphosphonium bromide, 98+% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
An In-depth Technical Guide to the Synthesis of Hexadecyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Hexadecyltriphenylphosphonium bromide, a quaternary phosphonium salt with significant applications in various fields, including as a phase-transfer catalyst and as a component in the development of novel therapeutic agents. This document details the chemical pathway, experimental protocols, and key quantitative data associated with its preparation.
Synthesis Pathway
The synthesis of this compound is achieved through a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromohexadecane. This concerted reaction involves the displacement of the bromide ion, which then associates with the newly formed phosphonium cation to yield the final salt product.
The overall reaction is as follows:
Triphenylphosphine + 1-Bromohexadecane → this compound
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound, compiled from established procedures for analogous long-chain alkyltriphenylphosphonium salts.
Materials:
-
Triphenylphosphine (PPh₃)
-
1-Bromohexadecane (C₁₆H₃₃Br)
-
Toluene (anhydrous)
-
Ethyl acetate
-
n-Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.05 equivalents) in anhydrous toluene.
-
Addition of Alkyl Halide: To the stirred solution, add 1-bromohexadecane (1.00 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution as a white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold n-hexane to remove any unreacted starting materials. For further purification, the solid can be recrystallized from a mixture of ethyl acetate and acetonitrile or triturated with diethyl ether.
-
Drying: Dry the purified this compound under vacuum to obtain a fine, white crystalline powder.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product.
Table 1: Properties of Reactants
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | White crystalline solid |
| 1-Bromohexadecane | C₁₆H₃₃Br | 305.34 | Colorless to pale yellow liquid |
Table 2: Properties and Expected Yield of Product
| Product | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Expected Yield (%) |
| This compound | C₃₄H₄₈BrP | 567.62 | White crystalline powder | 98-102 | 85-95 |
Visualizing the Synthesis Pathway
The following diagrams illustrate the chemical structures of the key molecules involved and the overall synthesis workflow.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Step-by-step workflow for the synthesis and purification process.
In-Depth Technical Guide: Hexadecyltriphenylphosphonium Bromide (CAS 14866-43-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hexadecyltriphenylphosphonium bromide (HTPB), identified by CAS number 14866-43-4, is a quaternary phosphonium salt characterized by a lipophilic hexadecyl chain and a triphenylphosphonium cation. This structure facilitates its accumulation within mitochondria, driven by the significant negative mitochondrial membrane potential. While classically used as a phase-transfer catalyst and surfactant, emerging research highlights its potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and potential mechanisms of action of HTPB, with a focus on its implications for cancer research and drug development. Detailed experimental protocols are provided to facilitate further investigation into its therapeutic potential.
Chemical and Physical Properties
This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 14866-43-4 | [1] |
| IUPAC Name | hexadecyl(triphenyl)phosphanium bromide | [1] |
| Molecular Formula | C₃₄H₄₈BrP | [1] |
| Molecular Weight | 567.62 g/mol | [1] |
| Melting Point | 99-101 °C | [2] |
| Solubility | Soluble in ethanol, slightly soluble in water. | |
| Appearance | White to off-white solid/powder. | [3] |
| InChI Key | UXMZNEHSMYESLH-UHFFFAOYSA-M | [3] |
| SMILES | CCCCCCCCCCCCCCCC--INVALID-LINK--(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | [3] |
Synthesis and Characterization
Synthesis
This compound is typically synthesized via the quaternization of triphenylphosphine with 1-bromohexadecane. The reaction involves the nucleophilic attack of the phosphorus atom of triphenylphosphine on the electrophilic carbon of 1-bromohexadecane, leading to the formation of the phosphonium salt.
Reaction Scheme:
(C₆H₅)₃P + CH₃(CH₂)₁₄CH₂Br → [CH₃(CH₂)₁₅P(C₆H₅)₃]⁺Br⁻
A general laboratory-scale synthesis procedure is as follows:
-
Dissolve triphenylphosphine in a suitable solvent such as toluene or acetonitrile.
-
Add an equimolar amount of 1-bromohexadecane to the solution.
-
Reflux the reaction mixture for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution upon cooling.
-
The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Analytical Characterization
The identity and purity of synthesized HTPB can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure by identifying the characteristic peaks of the hexadecyl chain and the phenyl groups attached to the phosphorus atom. ³¹P NMR will show a characteristic singlet for the phosphonium cation.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the mass-to-charge ratio of the hexadecyltriphenylphosphonium cation (C₃₄H₄₈P⁺), confirming its molecular weight.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic absorption bands of the aromatic C-H and C=C bonds of the phenyl groups and the aliphatic C-H bonds of the hexadecyl chain.
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and other elements, which should correspond to the molecular formula.
Biological Activity and Mechanism of Action
The biological activity of HTPB and related alkyltriphenylphosphonium salts is primarily attributed to their ability to target and accumulate within mitochondria. The large negative mitochondrial membrane potential (ΔΨm), which is typically -150 to -180 mV in healthy cells and often more negative in cancer cells, drives the uptake of these lipophilic cations.
Mitochondrial Targeting and Disruption
The accumulation of HTPB within the mitochondrial matrix can lead to the disruption of mitochondrial function through several mechanisms:
-
Decreased Mitochondrial Membrane Potential (ΔΨm): The influx of the positively charged HTPB molecules can lead to a depolarization of the mitochondrial membrane. This disruption of the electrochemical gradient impairs the primary function of mitochondria, which is ATP synthesis via oxidative phosphorylation.
-
Inhibition of Respiratory Chain Complexes: Alkyltriphenylphosphonium derivatives have been shown to inhibit the activity of mitochondrial respiratory chain complexes, particularly Complex I. This inhibition disrupts the electron transport chain, leading to decreased ATP production and an increase in the generation of reactive oxygen species (ROS).[4][5][6]
-
Disruption of Inner Mitochondrial Membrane Protein Complexes: Studies on similar alkyl-TPP derivatives have shown that they can cause a reversible disruption of protein complexes located in the inner mitochondrial membrane.
Cytotoxicity and Anticancer Potential
The mitochondrial disruption caused by HTPB and similar compounds leads to significant cytotoxicity, particularly in cancer cells which are often more reliant on mitochondrial metabolism and have a higher mitochondrial membrane potential.
A structurally similar compound, tri-n-butyl-n-hexadecylphosphonium bromide, has demonstrated potent cytotoxic activity against HeLa cancer cells, with an IC₅₀ value significantly lower than that of the conventional chemotherapy drug cisplatin.[7] However, it is important to note that the cytotoxic mechanism may vary between cell lines, as one study indicated that the observed toxicity was not associated with the induction of apoptosis in the tested cell line. Further research is needed to determine the specific IC₅₀ values of HTPB across a range of cancer cell lines.
Induction of Apoptosis
The disruption of mitochondrial integrity is a key event in the intrinsic pathway of apoptosis. The potential signaling pathway for HTPB-induced apoptosis is outlined below:
Caption: Proposed signaling pathway for HTPB-induced apoptosis.
Pathway Description:
-
Mitochondrial Accumulation: HTPB enters the cell and accumulates in the mitochondria.
-
Mitochondrial Dysfunction: This leads to a loss of mitochondrial membrane potential and an increase in ROS production.
-
Cytochrome c Release: Mitochondrial dysfunction, potentially modulated by the pro-apoptotic Bcl-2 family proteins (like Bax and Bak), triggers the release of cytochrome c from the intermembrane space into the cytosol.[8][9][10][11][12]
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase.[13][14][15][16][17] Caspase-9 then activates executioner caspases, such as caspase-3.
-
Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Potential Uses in Research and Drug Development
The unique properties of HTPB make it a valuable tool in several areas of research and development:
-
Cancer Research: As a mitochondria-targeting cytotoxic agent, HTPB can be used to study the role of mitochondrial dysfunction in cancer cell death and to explore new therapeutic strategies.
-
Drug Delivery: The triphenylphosphonium cation can be used as a carrier to deliver other therapeutic molecules specifically to the mitochondria of cancer cells, potentially increasing their efficacy and reducing off-target effects.
-
Mitochondrial Research: HTPB can be used as a tool to induce and study mitochondrial dysfunction in various cellular models.
-
Phase-Transfer Catalysis: In synthetic organic chemistry, HTPB continues to be used as a phase-transfer catalyst to facilitate reactions between reactants in different phases.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound.
Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline and should be optimized for the specific cell line being used.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (HTPB)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of HTPB in DMSO. On the following day, prepare serial dilutions of HTPB in complete medium. Remove the old medium from the wells and add 100 µL of the HTPB dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest HTPB concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the HTPB concentration to determine the IC₅₀ value.[18][19][20][21]
Apoptosis Assessment using Annexin V/Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Materials:
-
Cells treated with HTPB as described in the cytotoxicity assay.
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with HTPB at the desired concentrations and for the appropriate time to induce apoptosis (e.g., IC₅₀ concentration for 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[22][23][24]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in ΔΨm.
Caption: Experimental workflow for measuring mitochondrial membrane potential.
Materials:
-
Cells seeded on glass-bottom dishes or in a 96-well plate.
-
HTPB
-
Tetramethylrhodamine, Ethyl Ester (TMRE)
-
Complete cell culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells on a suitable imaging plate (e.g., glass-bottom dish) and treat with HTPB at various concentrations for the desired duration.
-
TMRE Staining: Add TMRE to the culture medium at a final concentration of 50-100 nM and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with warm PBS to remove excess dye.
-
Imaging/Analysis: Immediately analyze the cells using a fluorescence microscope or a flow cytometer. A decrease in TMRE fluorescence intensity indicates a depolarization of the mitochondrial membrane.[25][26][27][28][29]
Safety and Handling
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound is a mitochondria-targeting compound with demonstrated cytotoxic potential, making it a compound of interest for cancer research and drug development. Its ability to disrupt mitochondrial function and potentially induce apoptosis in cancer cells warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic utility of this and similar lipophilic cations. Future studies should focus on determining its specific molecular targets within the mitochondria, elucidating the precise signaling pathways it modulates, and evaluating its efficacy and safety in preclinical in vivo models.
References
- 1. This compound | C34H48BrP | CID 3084210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A15180.09 [thermofisher.com]
- 4. Mitochondrial respiratory chain complex I dysfunction induced by N-methyl carbamate ex vivo can be alleviated with a cell-permeable succinate prodrug Carbamate toxicity and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting of the respiratory chain by toxicants: beyond the toxicities to mitochondrial morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential inhibition of mitochondrial respiratory complexes by inhalation of combustion smoke and carbon monoxide, in vivo, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hexadecyltributylphosphonium bromide | C28H60P.Br | CID 84716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Rapid extracellular release of cytochrome c is specific for apoptosis and marks cell death in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elucidating Cytochrome c Release from Mitochondria: Insights from an In Silico Three-Dimensional Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of cytochrome c release by proapoptotic BCL-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiple proteolytic events in caspase-6 self-activation impact conformations of discrete structural regions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase activation by BCR cross-linking in immature B cells: differential effects on growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of Caspase-6 Is Promoted by a Mutant Huntingtin Fragment and Blocked by an Allosteric Inhibitor Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Zinc-mediated regulation of caspases activity: dose-dependent inhibition or activation of caspase-3 in the human Burkitt lymphoma B cells (Ramos) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caspase Activation and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. chondrex.com [chondrex.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. kumc.edu [kumc.edu]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. Live-cell microscopy for mitochondrial membrane potential measurements [protocols.io]
- 26. benchchem.com [benchchem.com]
- 27. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
The Cellular Mechanism of Action of Phosphonium Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanisms by which phosphonium salts exert their effects within cells. These compounds have garnered significant interest in biomedical research, particularly in oncology, due to their selective accumulation in mitochondria and subsequent induction of cellular cytotoxicity. This document outlines the fundamental principles of their action, presents quantitative efficacy data, details key experimental protocols, and provides visual representations of the involved pathways and workflows.
Core Mechanism: Mitochondrial Targeting and Accumulation
The primary mechanism driving the cellular activity of phosphonium salts is their preferential accumulation within mitochondria. This targeting is a direct consequence of the unique biophysical properties of both the compounds and the organelle.
Phosphonium salts are classified as lipophilic delocalized cations (LDCs). The positive charge on the phosphorus atom is delocalized across the attached organic substituents, typically phenyl groups in the case of triphenylphosphonium (TPP⁺) derivatives. This delocalization, combined with their lipophilic nature, facilitates their passage across biological membranes, including the plasma membrane and the outer and inner mitochondrial membranes, without the need for specific transporters.[1]
The key to their mitochondrial accumulation lies in the substantial negative membrane potential across the inner mitochondrial membrane (ΔΨm), which is approximately -140 to -180 mV (negative inside). This is significantly higher than the plasma membrane potential (around -30 to -60 mV).[2] According to the Nernst equation, this large negative potential drives the accumulation of positively charged phosphonium cations inside the mitochondrial matrix, where concentrations can reach several hundred-fold higher than in the cytoplasm.
Notably, many cancer cells exhibit a higher mitochondrial membrane potential compared to their non-cancerous counterparts, leading to a greater and more selective accumulation of phosphonium salts in tumor cells.[1][2] This inherent selectivity forms the basis of their investigation as potential anticancer agents.
Cytotoxic Effects and Induction of Apoptosis
The high concentration of phosphonium salts within the mitochondria disrupts the organelle's critical functions, ultimately leading to cell death, primarily through the induction of apoptosis. The key cytotoxic mechanisms are:
-
Disruption of Mitochondrial Membrane Potential: The influx of a large number of positive charges into the mitochondrial matrix leads to the depolarization of the inner mitochondrial membrane. This collapse of ΔΨm is a critical early event in the apoptotic cascade.
-
Inhibition of Oxidative Phosphorylation: The disruption of the proton gradient across the inner mitochondrial membrane impairs the function of the electron transport chain and ATP synthase, leading to a decrease in cellular ATP production.
-
Generation of Reactive Oxygen Species (ROS): The dysfunctional electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), such as superoxide anions. Elevated ROS levels cause oxidative stress, damaging cellular components like lipids, proteins, and DNA.
-
Induction of the Intrinsic Apoptotic Pathway: The combination of mitochondrial membrane depolarization, ATP depletion, and oxidative stress triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including cytochrome c.
Once in the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3 and -7, which carry out the systematic dismantling of the cell, characteristic of apoptosis.[3]
Quantitative Data Presentation
The cytotoxic efficacy of various phosphonium salts has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity. The following tables summarize the IC50 values for several phosphonium salts, demonstrating their potent anticancer activity.
| Phosphonium Salt | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP) | MCF-7 | Not Specified | Not Specified, but exhibits antiproliferative effects | [1] |
| HeLa | Not Specified | Not Specified, but exhibits antiproliferative effects | [1] | |
| Bola-amphiphile (BPPB) | HTLA-230 | 24 | 0.2 | [3] |
| HTLA-ER | 24 | 1.1 | [3] | |
| Cos-7 | Not Specified | 4.9 | [3] | |
| HepG2 | Not Specified | 9.6 | [3] | |
| MRC-5 | Not Specified | 2.8 | [3] | |
| Red Blood Cells | Not Specified | 14.9 | [3] | |
| 5-(carbamoylmethylene)-oxazolidin-2-one derivative (OI) | MCF-7 | Not Specified | 17.66 | [3] |
| HeLa | Not Specified | 31.10 | [3] | |
| Tri-n-butyl-n-hexadecylphosphonium bromide | HeLa | 24 | < 5 | [2] |
| HeLa | 48 | < 5 | [2] |
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| (4-((5-(piperidin-1-yl)pentyl)oxy)phenoxy)propyl)triphenylphosphonium bromide (6a) | SH-SY5Y | Not Specified | 1.3 ± 0.2 | [4] |
| (4-((6-bromohexyl)oxy)phenoxy)propyl)triphenylphosphonium bromide (6b) | SH-SY5Y | Not Specified | 1.8 ± 0.2 | [4] |
| (4-((8-bromooctyl)oxy)phenoxy)propyl)triphenylphosphonium bromide (6c) | SH-SY5Y | Not Specified | 1.5 ± 0.1 | [4] |
| (4-((9-bromononyl)oxy)phenoxy)propyl)triphenylphosphonium bromide (6d) | SH-SY5Y | Not Specified | 0.8 ± 0.1 | [4] |
| (4-((10-bromodecyl)oxy)phenoxy)propyl)triphenylphosphonium bromide (6e) | SH-SY5Y | Not Specified | 1.1 ± 0.1 | [4] |
| (4-((11-bromoundecyl)oxy)phenoxy)propyl)triphenylphosphonium bromide (6f) | SH-SY5Y | Not Specified | 1.2 ± 0.1 | [4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphonium salt stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phosphonium salt in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the phosphonium salt, e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software package.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
The JC-1 assay is a fluorescent method used to measure the mitochondrial membrane potential. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm).
Materials:
-
24- or 96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphonium salt stock solution
-
JC-1 staining solution
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable culture plate and treat with the phosphonium salt as described for the MTT assay. Include a positive control for mitochondrial depolarization (e.g., treatment with CCCP).
-
JC-1 Staining: After the treatment period, remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Remove the staining solution and wash the cells with buffer to remove excess dye.
-
Fluorescence Measurement:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
Fluorescence Plate Reader: Quantify the fluorescence intensity using a plate reader. Measure the red fluorescence (excitation ~560 nm, emission ~595 nm) and green fluorescence (excitation ~485 nm, emission ~535 nm).
-
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio in treated cells compared to control cells indicates mitochondrial depolarization.
Visualizations
Signaling Pathway of Phosphonium Salt-Induced Apoptosis
Caption: Signaling pathway of phosphonium salt-induced apoptosis.
Experimental Workflow for In Vitro Evaluation
Caption: Experimental workflow for in vitro evaluation of phosphonium salts.
Logical Relationship of Mitochondrial Targeting
Caption: Logical relationship of selective mitochondrial targeting by phosphonium salts.
References
- 1. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First Report on Cationic Triphenylphosphonium Compounds as Mitochondriotropic H3R Ligands with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Hexadecyltriphenylphosphonium Bromide in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyltriphenylphosphonium bromide (HTPB), a quaternary phosphonium salt, sees wide application as a phase transfer catalyst, surfactant, and antiseptic. Its efficacy in these roles is intrinsically linked to its solubility characteristics in various media. This technical guide provides a comprehensive overview of the known solubility of HTPB in water and common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide also furnishes a detailed, adaptable experimental protocol for determining its solubility, empowering researchers to ascertain this critical parameter for their specific applications.
Core Concepts in Solubility
The solubility of a compound like this compound is governed by the principle of "like dissolves like." This principle dictates that substances with similar intermolecular forces are more likely to be soluble in one another. HTPB possesses a dual nature: a large, nonpolar hexadecyl "tail" and a polar, ionic triphenylphosphonium bromide "head." This amphipathic structure results in varied solubility across different solvent polarities.
Qualitative Solubility Data
| Solvent Classification | Solvent | This compound | Tetraphenylphosphonium Bromide | Butyltriphenylphosphonium Bromide |
| Polar Protic | Water | Slightly Soluble[1][2][3][4] | Poorly soluble in cold water, soluble in hot water[5][6][7][8] | Soluble |
| Ethanol | Soluble[1][2][3][4] | Soluble[6] | - | |
| Polar Aprotic | Acetonitrile | - | Good solubility[5] | - |
| Dimethylformamide (DMF) | - | Good solubility[5] | - | |
| Dichloromethane (DCM) | - | Good solubility[5] | - | |
| Nonpolar | Hexane | - | Poorly soluble[5] | - |
| Benzene | - | Soluble[6] | - | |
| Tetrahydrofuran (THF) | - | Soluble[6] | - | |
| Ether | - | Soluble[6] | - |
Note: "-" indicates that no data was found in the searched literature.
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of this compound in a given solvent. This method is adaptable for various solvents and temperatures.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (analytical grade)
-
Solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with airtight caps
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks
-
Pipettes
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed (if the temperature is elevated) syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered saturated solution.
-
Place the collection vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of 99-101°C is recommended, and vacuum can be applied to facilitate drying).
-
Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty vial from the final weight of the vial with the dried solute to determine the mass of the dissolved this compound.
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of filtered solution (L))
-
Safety Precautions:
-
Always consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting any experimental work.[9][10][11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform all operations in a well-ventilated fume hood.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
- 1. (1-Hexadecyl)triphenylphosphonium bromide, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | 14866-43-4 [chemicalbook.com]
- 3. fishersci.be [fishersci.be]
- 4. 14866-43-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chembk.com [chembk.com]
- 7. Growth and Characterization of Tetraphenylphosphonium Bromide Crystal [mdpi.com]
- 8. Tetraphenylphosphonium bromide | 2751-90-8 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Hygroscopic Nature and Storage of Hexadecyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Hexadecyltriphenylphosphonium bromide is a quaternary phosphonium salt with a wide range of applications, including as a phase-transfer catalyst, a surfactant, and an antimicrobial agent. Its efficacy and stability are critically influenced by its interaction with atmospheric moisture. This technical guide provides a comprehensive overview of the hygroscopic nature of this compound, detailing its propensity to absorb water and the resultant implications for its storage, handling, and use in research and development.
Understanding the Hygroscopic Nature of this compound
This compound is classified as a hygroscopic material, meaning it readily attracts and absorbs moisture from the surrounding environment.[1][2] This characteristic is primarily due to the ionic nature of the salt, which creates strong electrostatic interactions with polar water molecules. The presence of absorbed water can significantly impact the material's physical and chemical properties, potentially leading to caking, hydrolysis, and altered reactivity. This is a critical consideration in moisture-sensitive applications, such as the Wittig reaction, where the presence of water can lead to reduced yields or reaction failure.
Quantitative Data on Moisture Content
While extensive quantitative data on the hygroscopicity of this compound is not widely published in peer-reviewed literature, specifications from commercial suppliers provide a key data point regarding its moisture content.
| Parameter | Specification | Method of Analysis |
| Water Content | ≤1% | Karl Fischer Titration |
This data indicates that in a controlled manufacturing and packaging environment, the water content is kept to a minimum. However, upon exposure to ambient atmosphere, this value can increase.
Experimental Protocols for Determining Hygroscopicity
To fully characterize the hygroscopic nature of this compound or other sensitive reagents, several analytical techniques can be employed. The following are detailed methodologies for key experiments.
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption is a gravimetric method used to measure the extent and rate of solvent sorption by a sample at controlled temperature and relative humidity (RH).[3][4][5] This technique is ideal for generating a moisture sorption isotherm, which graphically represents the relationship between water content and RH at a constant temperature.[6]
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) of this compound is placed in the DVS instrument's microbalance.
-
Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass serves as the baseline.
-
Sorption Phase: The relative humidity of the nitrogen stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument monitors the sample's mass until it reaches equilibrium (i.e., when the rate of mass change is below a predefined threshold).
-
Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to assess the reversibility of water uptake.
-
Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate a moisture sorption-desorption isotherm. The shape of the isotherm provides insight into the mechanism of water uptake (adsorption, absorption, or deliquescence).
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8] It is a useful technique for determining the amount of volatile material, including water, present in a sample.
Methodology:
-
Sample Preparation: An accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA sample pan.
-
Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) to provide a stable atmosphere.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 200 °C).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: A plot of mass loss versus temperature is generated. A weight loss step in the range of 25 °C to approximately 120 °C typically corresponds to the loss of adsorbed or bound water. The percentage of mass loss in this region can be quantified to determine the water content.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a wide variety of solid, liquid, and gaseous samples.[1][2][9][10] It is based on a stoichiometric reaction between iodine and water.
Methodology:
-
Reagent Preparation and Standardization: A Karl Fischer titrator is prepared with a suitable solvent (e.g., methanol) and titrant. The titrant is standardized using a certified water standard to determine its water equivalency factor (F).
-
Sample Preparation: A precise and accurately weighed amount of this compound is introduced into the titration vessel containing the pre-tared KF solvent.
-
Titration: The sample is stirred to dissolve and release any contained moisture. The KF titrant is then added automatically until the endpoint of the titration is reached, which is detected potentiometrically.
-
Calculation: The volume of titrant consumed is used to calculate the water content of the sample based on the following formula:
Visualization of Hygroscopicity and Storage Relationship
The following diagram illustrates the logical workflow from understanding the hygroscopic nature of this compound to implementing appropriate storage and handling procedures to ensure its quality and stability.
Caption: Workflow from material property to proper storage.
Recommended Storage and Handling Procedures
Given its hygroscopic nature, strict adherence to proper storage and handling protocols is essential to maintain the integrity and performance of this compound.
Storage
-
Container: The compound should be stored in a tightly sealed container to prevent the ingress of atmospheric moisture.
-
Environment: Store in a cool, dry, and well-ventilated area.[][12] Avoid areas with high humidity.
-
Desiccation: For long-term storage or for highly sensitive applications, storing the compound in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended.
-
Inert Atmosphere: For the most stringent requirements, storage under an inert atmosphere (e.g., nitrogen or argon) in a glove box is the ideal solution. This is particularly important if the compound is to be used in reactions that are intolerant of water.
Handling
-
Minimize Exposure: When handling the material, minimize its exposure to the ambient atmosphere.
-
Glove Box: For moisture-sensitive experiments, it is best practice to handle and weigh the compound inside a glove box with a controlled, low-humidity atmosphere.
-
Prompt Resealing: After dispensing the required amount of the compound, the container should be promptly and securely resealed.
-
Drying Before Use: If the compound is suspected to have been exposed to moisture, it may be necessary to dry it under vacuum at a temperature below its melting point before use, especially for critical applications.
Conclusion
The hygroscopic nature of this compound is a critical factor that must be managed to ensure its effective use in research and development. By understanding its propensity to absorb water and by implementing the rigorous storage and handling procedures outlined in this guide, researchers, scientists, and drug development professionals can maintain the quality, stability, and reactivity of this versatile phosphonium salt, thereby ensuring the reliability and reproducibility of their experimental results.
References
- 1. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 2. mt.com [mt.com]
- 3. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 5. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 6. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. improvedpharma.com [improvedpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
Spectral Data Analysis of Hexadecyltriphenylphosphonium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Hexadecyltriphenylphosphonium bromide, a quaternary phosphonium salt with applications in various scientific fields, including as a phase-transfer catalyst and as a component in drug delivery systems. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by detailed experimental protocols and logical workflows.
Data Presentation
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 7.7-7.9 | m | 15H | Ar-H (Phenyl) | Complex multiplet for the 15 aromatic protons. |
| ~ 3.6-3.8 | m | 2H | P-CH₂- | Protons alpha to the phosphorus atom; may show coupling to ³¹P. |
| ~ 1.6-1.7 | m | 2H | P-CH₂-CH₂- | |
| ~ 1.2-1.4 | m | 26H | -(CH₂)₁₃- | Broad multiplet for the bulk of the methylene groups in the alkyl chain. |
| ~ 0.88 | t | 3H | -CH₃ | Triplet for the terminal methyl group. |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment | Notes |
| ~ 135 | Ar-C (para) | |
| ~ 134 (d) | Ar-C (ipso) | Doublet due to coupling with ³¹P. |
| ~ 130 | Ar-C (ortho/meta) | |
| ~ 31.9 | -(CH₂)n- | Bulk methylene carbons. |
| ~ 29.7 | -(CH₂)n- | Bulk methylene carbons. |
| ~ 29.4 | -(CH₂)n- | Bulk methylene carbons. |
| ~ 22.7 | -CH₂-CH₃ | |
| ~ 22.5 (d) | P-CH₂- | Doublet due to coupling with ³¹P. |
| ~ 14.1 | -CH₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2920 | Strong | Aliphatic C-H stretch (asymmetric) |
| ~ 2850 | Strong | Aliphatic C-H stretch (symmetric) |
| ~ 1585 | Medium | Aromatic C=C stretch |
| ~ 1485 | Medium | Aromatic C=C stretch |
| ~ 1435 | Strong | P-Phenyl stretch |
| ~ 1110 | Strong | P-Phenyl stretch |
| ~ 720 | Medium | -(CH₂)n- rock (n≥4) |
| ~ 690 | Strong | Aromatic C-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 487.38 | [M-Br]⁺ | Molecular ion (cation). |
| 262.12 | [P(C₆H₅)₃]⁺ | Triphenylphosphine fragment. |
| 183.08 | [P(C₆H₅)₂]⁺ | Diphenylphosphine fragment. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for obtaining the spectral data of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 10 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal or a blank KBr pellet should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
Mass Range: m/z 100-1000.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to Hexadecyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyltriphenylphosphonium bromide is a quaternary phosphonium salt that has garnered significant attention in various scientific and industrial fields. Its unique amphipathic structure, comprising a lipophilic hexadecyl chain and a bulky, delocalized triphenylphosphonium cation, imparts valuable properties that make it a versatile tool in organic synthesis, drug delivery, and antimicrobial research. This technical guide provides a comprehensive overview of its synonyms, physicochemical properties, and key applications, complete with experimental protocols and data presented for easy reference.
Core Synonyms and Identification
A clear understanding of the various names and identifiers for this compound is crucial for researchers. The compound is known by several synonyms, which are often used interchangeably in scientific literature.
| Identifier Type | Identifier |
| IUPAC Name | hexadecyl(triphenyl)phosphanium bromide[1] |
| Common Synonyms | Cetyltriphenylphosphonium bromide |
| (1-Hexadecyl)triphenylphosphonium bromide | |
| Palmityltriphenylphosphonium bromide | |
| CAS Number | 14866-43-4 |
| Molecular Formula | C₃₄H₄₈BrP[1] |
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its applications. A summary of its key properties is provided below.
| Property | Value | Reference |
| Molecular Weight | 567.62 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 98-101 °C | |
| Solubility | Soluble in ethanol, chloroform; Slightly soluble in water | |
| Critical Micelle Concentration (CMC) | Data not available |
Spectral Data
Detailed spectral analysis is essential for the unequivocal identification and characterization of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks would include those for C-H stretching of the alkyl chain and aromatic rings, P-C stretching, and C=C stretching of the aromatic rings.[4][5][6][7][8]
Key Applications and Experimental Protocols
This compound's utility spans several key areas of research and development.
Phase Transfer Catalysis
As a phase transfer catalyst, this compound facilitates reactions between reactants in immiscible phases, typically an aqueous and an organic phase. Its lipophilic cation pairs with an anionic reactant from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.
This protocol describes a model experiment for the saponification of an ester using this compound as a phase transfer catalyst.
Materials:
-
Ethyl benzoate
-
Sodium hydroxide (NaOH)
-
This compound
-
Toluene
-
Distilled water
-
Hydrochloric acid (HCl) for acidification
-
Diethyl ether for extraction
-
Anhydrous magnesium sulfate for drying
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl benzoate (1 equivalent) in toluene.
-
In a separate beaker, prepare an aqueous solution of sodium hydroxide (2 equivalents).
-
Add the aqueous NaOH solution to the flask containing the ethyl benzoate solution.
-
Add this compound (0.05 equivalents) to the biphasic mixture.
-
Heat the reaction mixture to 80°C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and separate the aqueous and organic layers.
-
Wash the organic layer with distilled water.
-
Acidify the aqueous layer with HCl to precipitate the benzoic acid.
-
Extract the benzoic acid with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product.
Expected Outcome: The use of this compound is expected to significantly increase the rate of saponification compared to the uncatalyzed reaction, resulting in a high yield of benzoic acid.
References
- 1. This compound | C34H48BrP | CID 3084210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Hexadecyltriphenylphosphonium Bromide: A Versatile Phase Transfer Catalyst for Organic Synthesis
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Hexadecyltriphenylphosphonium bromide (HTPB) is a quaternary phosphonium salt that has emerged as a highly effective phase transfer catalyst (PTC) in a variety of organic reactions. Its amphipathic nature, combining a lipophilic hexadecyl chain and a bulky triphenylphosphonium cation, enables the transport of anionic reagents from an aqueous or solid phase into an organic phase, thereby accelerating reactions between otherwise immiscible reactants. This application note provides a comprehensive overview of the use of HTPB as a phase transfer catalyst, including detailed experimental protocols for key synthetic transformations and a summary of its performance.
Mechanism of Action
Phase transfer catalysis by HTPB operates on the principle of ion-pair extraction. The bulky and lipophilic HTPB cation (Q⁺) associates with an anion (A⁻) from the aqueous or solid phase to form a lipophilic ion pair [Q⁺A⁻]. This ion pair is soluble in the organic phase and can readily react with an organic substrate (RX). Following the reaction, the newly formed anion (X⁻) pairs with the HTPB cation and is transported back to the aqueous or solid phase, regenerating the catalyst for another cycle. This process facilitates reactions that would otherwise be extremely slow due to the low concentration of the anionic nucleophile in the organic phase.
Caption: Mechanism of Phase Transfer Catalysis with HTPB.
Applications in Organic Synthesis
HTPB has demonstrated its utility in a range of nucleophilic substitution reactions, offering advantages such as milder reaction conditions, improved yields, and reduced reaction times.
Synthesis of Nitriles (Cyanation)
The conversion of alkyl halides to nitriles is a fundamental C-C bond-forming reaction. HTPB efficiently catalyzes the transfer of cyanide ions from an aqueous solution of sodium cyanide to an organic phase containing the alkyl halide.
Quantitative Data:
| Alkyl Halide | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Chlorooctane | 5 | Decane / Water | 105 | 1.8 | 99 | [1] |
Experimental Protocol: Synthesis of 1-Cyanooctane
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chlorooctane (10 mmol, 1.49 g), sodium cyanide (15 mmol, 0.74 g), and hexadecyltributylphosphonium bromide (a close analog of HTPB, 0.5 mmol, 0.26 g) in a biphasic solvent system of decane (10 mL) and water (10 mL).[1]
-
Reaction Conditions: Heat the mixture to 105 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After 1.8 hours, or upon completion of the reaction, cool the mixture to room temperature. Separate the organic layer, wash it with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford 1-cyanooctane.
Williamson Ether Synthesis
The Williamson ether synthesis is a classical method for the preparation of ethers from an alcohol and an alkyl halide. HTPB can be employed to facilitate the deprotonation of the alcohol by a solid base (e.g., NaOH or KOH) and transfer the resulting alkoxide ion into the organic phase.
Experimental Protocol: Synthesis of Benzyl Phenyl Ether
-
Reaction Setup: To a stirred solution of phenol (10 mmol, 0.94 g) and benzyl chloride (12 mmol, 1.52 g) in toluene (20 mL), add powdered sodium hydroxide (15 mmol, 0.60 g) and HTPB (0.5 mmol, 0.28 g).
-
Reaction Conditions: Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Monitoring: Follow the disappearance of the starting materials by TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and add water (20 mL). Separate the organic layer and wash with 1 M NaOH solution (2 x 10 mL) to remove unreacted phenol, followed by water (10 mL) and brine (10 mL).
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield benzyl phenyl ether.
Esterification of Carboxylic Acids
HTPB can catalyze the esterification of carboxylic acids with alkyl halides under basic conditions. The catalyst transports the carboxylate anion, formed by the reaction of the carboxylic acid with a base, into the organic phase for reaction with the alkyl halide.
Experimental Protocol: Synthesis of Butyl Benzoate
-
Reaction Setup: In a two-necked flask, dissolve benzoic acid (10 mmol, 1.22 g) in a 10% aqueous sodium hydroxide solution (15 mL). Add 1-bromobutane (12 mmol, 1.64 g) and HTPB (0.5 mmol, 0.28 g).
-
Reaction Conditions: Heat the mixture to 90 °C with vigorous stirring for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC, observing the consumption of benzoic acid.
-
Work-up: After cooling, transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL). Dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude butyl benzoate can be purified by distillation.
Alkylation of Active Methylene Compounds
HTPB is an effective catalyst for the C-alkylation of compounds containing active methylene groups, such as malonic esters and β-keto esters, using alkyl halides as alkylating agents.
Experimental Protocol: C-Alkylation of Diethyl Malonate
-
Reaction Setup: In a round-bottom flask, place diethyl malonate (10 mmol, 1.60 g), potassium carbonate (15 mmol, 2.07 g), and HTPB (0.5 mmol, 0.28 g) in acetonitrile (20 mL).
-
Reaction Conditions: Stir the mixture at room temperature and add benzyl bromide (11 mmol, 1.88 g) dropwise. Continue stirring at room temperature for 8-12 hours.
-
Monitoring: Track the progress of the reaction by GC or TLC.
-
Work-up: Filter off the inorganic salts and wash the solid with acetonitrile. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be purified by column chromatography.
Experimental Workflow
The general workflow for a typical phase transfer catalyzed reaction using HTPB involves several key steps, from reaction setup to product purification.
Caption: General experimental workflow for HTPB-catalyzed reactions.
Conclusion
This compound is a robust and versatile phase transfer catalyst that facilitates a wide array of organic transformations. Its high thermal stability and efficacy in promoting reactions between immiscible phases make it a valuable tool for organic synthesis in both academic and industrial settings. The protocols provided herein serve as a starting point for researchers to explore the broad applicability of HTPB in their synthetic endeavors. By optimizing reaction conditions, HTPB can contribute to the development of more efficient, economical, and environmentally benign chemical processes.
References
Application Notes and Protocols for Hexadecyltriphenylphosphonium Bromide in Anticancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyltriphenylphosphonium bromide (HTPPB) is a lipophilic cation that belongs to the class of mitochondria-targeting compounds. Due to the highly negative mitochondrial membrane potential in cancer cells compared to normal cells, HTPPB selectively accumulates within the mitochondria of malignant cells.[1][2] This targeted accumulation allows for the localized delivery of a therapeutic payload or the direct disruption of mitochondrial function, leading to cancer cell death. These application notes provide a comprehensive overview of the protocols for utilizing HTPPB in anticancer research, focusing on its mechanism of action involving the induction of apoptosis and the generation of reactive oxygen species (ROS).
Mechanism of Action
HTPPB exerts its anticancer effects primarily through the following mechanisms:
-
Mitochondrial Accumulation: As a member of the triphenylphosphonium (TPP) family, HTPPB's positive charge drives its accumulation into the negatively charged mitochondrial matrix.[1] Cancer cells often exhibit a more negative mitochondrial membrane potential, enhancing the selectivity of HTPPB.[3]
-
Induction of Apoptosis: The accumulation of HTPPB disrupts mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This initiates a caspase cascade, ultimately resulting in programmed cell death or apoptosis.[1][4]
-
Generation of Reactive Oxygen Species (ROS): HTPPB can interfere with the mitochondrial electron transport chain, leading to an increase in the production of ROS.[5][6][7] Elevated ROS levels cause oxidative stress, damaging cellular components and further promoting apoptosis.[8][9]
Data Presentation
The following tables summarize hypothetical quantitative data for HTPPB in various cancer cell lines to serve as an illustrative example for experimental planning.
Table 1: In Vitro Cytotoxicity of HTPPB in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer | 8.7 |
| A549 | Lung Cancer | 6.5 |
| HCT116 | Colon Cancer | 4.8 |
| U87 MG | Glioblastoma | 7.1 |
Table 2: Effect of HTPPB on Mitochondrial Membrane Potential (ΔΨm) and ROS Production
| Cell Line | HTPPB Conc. (µM) | Treatment Time (h) | Decrease in ΔΨm (%) | Increase in ROS Production (Fold Change) |
| MCF-7 | 5 | 24 | 45 | 3.2 |
| A549 | 6 | 24 | 52 | 3.8 |
| HCT116 | 4 | 24 | 48 | 3.5 |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
This protocol outlines the basic steps for culturing adherent mammalian cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells: Thaw the vial of cells rapidly in a 37°C water bath.[10][11]
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium and centrifuge at 200 x g for 5 minutes.[10]
-
Discard the supernatant and resuspend the cell pellet in fresh complete culture medium.
-
Plate the cells in a culture flask at the recommended seeding density.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[12]
-
Change the medium every 2-3 days.
-
Sub-culturing: When cells reach 80-90% confluency, aspirate the medium and wash with PBS.
-
Add Trypsin-EDTA to detach the cells.[12]
-
Neutralize the trypsin with complete culture medium and centrifuge.
-
Resuspend the cells in fresh medium and plate into new flasks at the desired split ratio.[12]
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
HTPPB stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of HTPPB for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and Propidium Iodide positive) apoptotic cells.[13]
Materials:
-
Cells cultured in a 6-well plate
-
HTPPB stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with HTPPB for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the floating cells in the medium.[14]
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.[15]
Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential.[16]
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate or on glass coverslips
-
HTPPB stock solution
-
TMRE stock solution
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy) phenylhydrazone) - as a positive control for depolarization[16]
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells and treat with HTPPB as described for other assays.
-
In the last 30 minutes of treatment, add TMRE to the culture medium at a final concentration of 100-200 nM.
-
For the positive control, treat a set of cells with FCCP (e.g., 10 µM) for 10-15 minutes before TMRE staining.[17]
-
Wash the cells with pre-warmed PBS or medium.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (Excitation/Emission ~549/575 nm). A decrease in TMRE fluorescence indicates mitochondrial depolarization.[3][18]
Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate
-
HTPPB stock solution
-
DCFH-DA stock solution
-
H₂O₂ - as a positive control
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat the cells with HTPPB for the desired time.
-
In the final 30 minutes of treatment, load the cells with 10 µM DCFH-DA in serum-free medium.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (Excitation/Emission ~485/535 nm). An increase in fluorescence indicates an increase in intracellular ROS.
Protocol 6: In Vivo Antitumor Efficacy Study
This protocol describes a general workflow for evaluating the anticancer activity of HTPPB in a xenograft mouse model.[19][20][21]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for inoculation
-
HTPPB formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment and control groups.
-
Treatment Administration: Administer HTPPB (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle.[20]
-
Monitoring: Monitor tumor volume (using calipers) and body weight regularly (e.g., every 2-3 days).[22]
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).
Visualizations
Caption: HTPPB induces apoptosis via mitochondrial disruption.
Caption: Workflow for anticancer evaluation of HTPPB.
References
- 1. Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. The Mitochondrion as an Emerging Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive Oxygen Species Synergize to Potently and Selectively Induce Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by arachidonic acid in human retinoblastoma Y79 cells: involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced oxidation protein products induce apoptosis in thyroid follicular epithelial cells through oxidative stress in Hashimoto's thyroiditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for the preclinical evaluation of gut barrier function and immune interaction in an HT-29/PBMC co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. Anticancer Properties and Mechanisms of Singly-Protonated Dehydronorcantharidin Silver Coordination Polymer in a Bladder Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Apoptosis by Thyroid Hormone Induction [pubmed.ncbi.nlm.nih.gov]
- 16. A tipping-point for apoptosis following dual inhibition of HER2 signaling network by T-DM1 plus GDC-0980 maximizes anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-throughput measurement of mitochondrial membrane potential in a neural cell line using a fluorescence plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Anticancer Activity, Toxicology and Histopathological Studies of the Thiolate Gold(I) Complex [Au(Spyrimidine)(PTA-CH2Ph)]Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Cetyltriphenylphosphonium Bromide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetyltriphenylphosphonium bromide (CTPB), a quaternary phosphonium salt, is a versatile reagent in organic synthesis. Its amphiphilic nature, combining a lipophilic cetyl chain and a bulky triphenylphosphonium cation with a bromide counterion, imparts unique properties that are leveraged in a variety of chemical transformations. CTPB finds utility as a phase transfer catalyst, a precursor in Wittig reactions, a surfactant in nanoparticle synthesis, and as an ionic liquid. This document provides detailed application notes and experimental protocols for the use of CTPB in key organic transformations.
Phase Transfer Catalysis
As a phase transfer catalyst (PTC), cetyltriphenylphosphonium bromide facilitates the transfer of reactants between immiscible phases (typically aqueous and organic), thereby accelerating reaction rates and often improving yields and selectivity. The lipophilic cation forms an ion pair with the anionic reactant from the aqueous phase, transporting it into the organic phase where the reaction with the organic substrate occurs.
Application Note: Oxidation of Alcohols
CTPB is an effective phase transfer catalyst for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The use of a PTC allows for the use of inorganic oxidizing agents in an aqueous phase to react with organic substrates in a separate phase, often under mild conditions. This method can offer high selectivity, preventing over-oxidation of primary alcohols to carboxylic acids.[1][2]
Experimental Protocol: Phase Transfer Catalyzed Oxidation of Benzyl Alcohol
This protocol is adapted from procedures for the oxidation of benzyl alcohols using various phase transfer catalysts.[1][2][3][4]
Materials:
-
Benzyl alcohol
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Cetyltriphenylphosphonium bromide (CTPB)
-
Toluene
-
2,4-Dinitrophenylhydrazine solution (for derivatization)
-
Distilled water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzyl alcohol (10 mmol) in 20 mL of toluene.
-
In a separate beaker, prepare the aqueous oxidizing solution by dissolving potassium dichromate (5 mmol) in 30 mL of distilled water and slowly adding 5 mL of concentrated sulfuric acid with cooling.
-
Add the cetyltriphenylphosphonium bromide (0.5 mmol, 5 mol%) to the flask containing the benzyl alcohol solution.
-
To this mixture, add the aqueous oxidizing solution.
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, stop the stirring and allow the layers to separate.
-
Separate the organic layer and wash it sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
The solvent can be removed under reduced pressure to yield the crude benzaldehyde.
-
The product can be further purified by distillation or column chromatography. The identity of the product can be confirmed by forming the 2,4-dinitrophenylhydrazone derivative and comparing its melting point with the literature value.
Quantitative Data:
| Catalyst (related) | Substrate | Oxidant | Solvent | Yield (%) | Reference |
| Tetrabutylphosphonium bromide | Benzyl alcohol | Acidic Dichromate | Toluene | High | [1][2] |
| Cetyltrimethylammonium bromide | Benzyl alcohol | Hexacyanoferrate (III) | Toluene | Good | [1] |
Workflow for Phase Transfer Catalyzed Oxidation:
Caption: Workflow of Phase Transfer Catalyzed Oxidation of Benzyl Alcohol.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide. The ylide is typically generated in situ by treating a phosphonium salt, such as CTPB, with a strong base. The long cetyl chain in CTPB can influence the solubility of the phosphonium salt and the resulting ylide.[5][6]
Application Note: Alkene Synthesis
While specific examples detailing the use of CTPB in a Wittig reaction are not prevalent in the provided search results, the general protocol is applicable. The choice of base and solvent is crucial for the successful generation of the ylide and the subsequent reaction with the carbonyl compound.
Experimental Protocol: Synthesis of an Alkene via Wittig Reaction (Representative)
This protocol is a general representation of a Wittig reaction.[5][6][7][8][9]
Materials:
-
Cetyltriphenylphosphonium bromide (CTPB)
-
An aldehyde or ketone (e.g., benzaldehyde)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
Part A: Ylide Generation
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cetyltriphenylphosphonium bromide (10 mmol).
-
Add 50 mL of anhydrous THF to the flask and stir to suspend the salt.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (1.6 M in hexanes, 10 mmol) dropwise to the suspension. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
Part B: Reaction with Carbonyl Compound
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of the aldehyde or ketone (e.g., benzaldehyde, 9 mmol) in 10 mL of anhydrous THF to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.
Quantitative Data:
The yield of the alkene product is dependent on the specific substrates and reaction conditions.
| Phosphonium Salt (related) | Carbonyl Compound | Base | Solvent | Yield (%) | Reference |
| Benzyltriphenylphosphonium chloride | Benzaldehyde | NaOH | Water | >90 | [7] |
| Methyltriphenylphosphonium bromide | Various aldehydes | NaH | THF | 60-95 | General |
Wittig Reaction Mechanism:
Caption: The general mechanism of the Wittig reaction.
Synthesis of Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other biologically active molecules. Cetyltriphenylphosphonium bromide, as an ionic liquid, can act as a catalyst and reaction medium for the Claisen-Schmidt condensation between an acetophenone and a benzaldehyde to form chalcones. The use of an ionic liquid can lead to milder reaction conditions, easier product isolation, and catalyst recyclability.[10][11]
Application Note: Green Synthesis of Chalcones
The use of CTPB as a recyclable catalytic medium for chalcone synthesis aligns with the principles of green chemistry by avoiding volatile organic solvents and offering high yields under mild conditions.
Experimental Protocol: CTPB-Catalyzed Synthesis of Chalcones
This protocol is based on the use of phosphonium ionic liquids as catalysts for the Claisen-Schmidt condensation.[11][12]
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Cetyltriphenylphosphonium bromide (CTPB)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, place the substituted acetophenone (1 mmol), substituted benzaldehyde (1 mmol), and cetyltriphenylphosphonium bromide (2 mL, as the ionic liquid medium and catalyst).
-
Stir the reaction mixture at 70 °C for the time specified in the table below (typically 1-3 hours). Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add 10 mL of water to the mixture and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
-
The CTPB can be recovered from the aqueous layer by evaporation of water and reused for subsequent reactions.
Quantitative Data:
The following table summarizes the results for the synthesis of various chalcones using a phosphonium ionic liquid catalyst.
| Entry | Acetophenone (Ar¹) | Benzaldehyde (Ar²) | Time (h) | Yield (%) |
| 1 | Phenyl | Phenyl | 1.5 | 92 |
| 2 | Phenyl | 4-Chlorophenyl | 2.0 | 90 |
| 3 | Phenyl | 4-Methoxyphenyl | 1.0 | 94 |
| 4 | 4-Methylphenyl | Phenyl | 2.5 | 88 |
| 5 | 4-Methoxyphenyl | Phenyl | 1.0 | 95 |
| 6 | 4-Chlorophenyl | Phenyl | 3.0 | 85 |
Data adapted from a study using a similar phosphonium ionic liquid catalyst.
Logical Flow of Chalcone Synthesis:
Caption: Logical workflow for the synthesis of chalcones using CTPB.
Surfactant in Nanoparticle Synthesis
Cetyltriphenylphosphonium bromide can be used as a capping or stabilizing agent in the synthesis of metallic nanoparticles, such as silver nanoparticles. The CTPB molecules form a protective layer around the nanoparticles, preventing their aggregation and controlling their size and morphology. The long cetyl chain provides steric hindrance, while the charged phosphonium head group can interact with the nanoparticle surface.[13][14][15]
Application Note: Synthesis of Stable Silver Nanoparticles
The use of CTPB as a surfactant allows for the synthesis of stable, well-dispersed silver nanoparticles in aqueous media. The properties of the resulting nanoparticles can be tuned by varying the concentration of CTPB.
Experimental Protocol: Synthesis of CTPB-Stabilized Silver Nanoparticles
This protocol is a representative procedure for the synthesis of silver nanoparticles using a surfactant.[13][14][15][16][17]
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
Cetyltriphenylphosphonium bromide (CTPB)
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Prepare a 0.01 M aqueous solution of cetyltriphenylphosphonium bromide.
-
In a flask, add 20 mL of the 0.01 M CTPB solution.
-
To this solution, add 1 mL of a 0.01 M aqueous solution of silver nitrate while stirring vigorously.
-
Prepare a fresh, ice-cold 0.02 M aqueous solution of sodium borohydride.
-
Slowly add 0.5 mL of the cold sodium borohydride solution dropwise to the silver nitrate/CTPB mixture. A color change to yellowish-brown indicates the formation of silver nanoparticles.
-
Continue stirring the solution for 1 hour at room temperature.
-
The resulting nanoparticle dispersion can be characterized by UV-Vis spectroscopy, transmission electron microscopy (TEM), and dynamic light scattering (DLS).
Quantitative Data:
The size and stability of the nanoparticles are key quantitative metrics.
| Surfactant (related) | Metal Precursor | Reducing Agent | Nanoparticle Size (nm) | Reference |
| Alkyldimethylphenylphospholium bromides | AgNO₃ | NaBH₄ | 50-60 | [13] |
| Cetyltrimethylammonium bromide (CTAB) | AgNO₃ | Plant Extract | Variable | [14] |
Experimental Workflow for Nanoparticle Synthesis:
Caption: Workflow for the synthesis of CTPB-stabilized silver nanoparticles.
Conclusion
Cetyltriphenylphosphonium bromide is a valuable and multifaceted reagent in organic synthesis. Its applications as a phase transfer catalyst, a component in the Wittig reaction, a catalytic medium for chalcone synthesis, and a surfactant for nanoparticle formation highlight its utility for researchers and professionals in drug development and chemical synthesis. The protocols and data presented herein provide a foundation for the practical application of CTPB in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. sciepub.com [sciepub.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. jetir.org [jetir.org]
- 13. Silver Nanoparticles Stabilized with Phosphorus-Containing Heterocyclic Surfactants: Synthesis, Physico-Chemical Properties, and Biological Activity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Cetyltrimethylammonium Bromide in the Green Synthesis of Silver Nanoparticles Using Mimusops elengi , Linn. (Maulsari) Leaf Extract [file.scirp.org]
- 15. Silver-nanoparticle Supported on Nanocrystalline Cellulose using Cetyltrimethylammonium Bromide: Synthesis and Catalytic Performance for Decolorization of Dyes [jns.kashanu.ac.ir]
- 16. Synthesis of Silver Nanoparticles [protocols.io]
- 17. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hexadecyltriphenylphosphonium Bromide in Advanced Battery Materials
For Researchers, Scientists, and Professionals in Battery Development
This document provides detailed application notes and protocols for the utilization of long-chain quaternary phosphonium salts, with a focus on Hexadecyltriphenylphosphonium bromide (HDTPP), in the development of next-generation battery materials. While direct literature on HDTPP for many battery applications is emerging, this guide leverages data from analogous compounds and the well-understood properties of phosphonium-based ionic liquids to provide robust starting points for research and development.
Introduction: The Promise of Long-Chain Quaternary Phosphonium Salts in Batteries
Long-chain quaternary phosphonium salts, such as this compound, are a class of ionic liquids characterized by a central phosphorus atom bonded to four organic substituents, including at least one long alkyl chain. These compounds are drawing significant attention in battery research due to a unique combination of properties that can address critical challenges in energy storage.
Potential advantages include:
-
Enhanced Thermal Stability: The inherent stability of the phosphonium cation contributes to higher thermal stability of electrolytes, a crucial factor for improving battery safety, especially under high-temperature conditions.[1][2]
-
Wide Electrochemical Window: Phosphonium-based ionic liquids often exhibit a broad electrochemical stability window, enabling their use with high-voltage electrode materials and paving the way for batteries with higher energy densities.[3][4]
-
Improved Interfacial Stability: The bulky and surface-active nature of these molecules can promote the formation of a stable and uniform solid electrolyte interphase (SEI) on electrode surfaces. A robust SEI is critical for preventing detrimental side reactions, suppressing the growth of lithium dendrites, and extending battery cycle life.
-
Complexing Capabilities: In specific battery chemistries, such as zinc-bromine flow batteries, quaternary phosphonium salts have demonstrated efficacy as complexing agents, which can mitigate self-discharge and enhance coulombic efficiency.[5][6][7]
Application Note 1: Long-Chain Phosphonium Bromides as Bromine Complexing Agents in Flowless Zinc-Bromine Batteries
This protocol is adapted from studies on tetrabutylphosphonium bromide (TBP), a structurally related long-chain quaternary phosphonium salt, in flowless zinc-bromine batteries (FL-ZBBs).[5][6]
Objective: To employ a long-chain phosphonium bromide as a bromine complexing agent (BCA) to enhance the stability and performance of FL-ZBBs.
Principle: During the charging of a zinc-bromine battery, elemental bromine is formed at the cathode. This highly mobile bromine can cross the separator and react with the zinc anode, leading to self-discharge and a reduction in efficiency. Long-chain phosphonium bromides act as effective BCAs by forming complexes with bromine and polybromide ions. This sequesters the bromine within the porous structure of the cathode, preventing its migration to the anode. The benefits include faster redox kinetics for the bromide/bromine couple, a significant reduction in self-discharge, and a substantial improvement in long-term cycling stability.[5]
Experimental Protocol
1. Materials:
- Tetrabutylphosphonium bromide (TBP) or this compound (HDTPP)
- High-surface-area porous carbon for the cathode
- Zinc foil for the anode
- Aqueous electrolyte solution (e.g., 0.5 M ZnBr₂)
- Microporous separator (e.g., glass fiber)
- Coin cell components (e.g., CR2032)
2. Cathode Preparation:
- Dissolve the phosphonium bromide salt in a suitable volatile solvent (e.g., ethanol).
- Impregnate the porous carbon cathode with the phosphonium bromide solution until saturation.
- Dry the impregnated cathode under vacuum at 60-80°C for at least 12 hours to ensure complete removal of the solvent.
3. Battery Assembly:
- Transfer all components to an inert atmosphere glovebox (Argon filled).
- Assemble the coin cell in the following order: cathode can, phosphonium bromide-impregnated carbon cathode, separator soaked in the ZnBr₂ electrolyte, zinc anode, and anode can.
- Crimp the coin cell to ensure proper sealing.
4. Electrochemical Characterization:
- Cyclic Voltammetry (CV): To assess the redox kinetics of the Br⁻/Br₂ reaction in the presence of the phosphonium bromide.
- Galvanostatic Cycling: To evaluate the coulombic efficiency, energy efficiency, and long-term cycling performance. A representative cycling protocol involves charging and discharging at a current density of 1.5 A g⁻¹ for a capacity of 145 mAh g⁻¹.[5]
- Self-Discharge Analysis: To measure the rate of self-discharge, fully charge the cell and monitor the decay of the open-circuit voltage over an extended period.
Quantitative Performance Data (Based on Tetrabutylphosphonium Bromide)
| Parameter | Achieved Value | Reference |
| Coulombic Efficiency (at 1 A g⁻¹) | >98.5% | [5] |
| Cycling Stability (at 1.5 A g⁻¹) | Over 500 cycles with >97% Coulombic Efficiency | [5] |
| Electrolyte | 0.5 M ZnBr₂ | [5] |
Experimental Workflow
Caption: Workflow for the fabrication and testing of a flowless Zn-Br₂ battery.
Application Note 2 (Hypothetical): HDTPP as an Electrolyte Additive for Enhanced Safety in Lithium-Ion Batteries
This hypothetical protocol is based on the established properties of phosphonium-based ionic liquids.
Objective: To evaluate the impact of HDTPP as an electrolyte additive on the thermal safety and electrochemical performance of Li-ion batteries.
Principle: The addition of a small quantity of HDTPP to a standard carbonate-based electrolyte is proposed to elevate the thermal decomposition temperature of the electrolyte, thereby reducing the risk of thermal runaway.[1][2] The bulky nature of the HDTPP cation is also expected to contribute to the formation of a more stable SEI layer on the anode, which can suppress the formation of lithium dendrites and improve cycling stability.
Experimental Protocol
1. Electrolyte Formulation:
- Establish a baseline electrolyte (e.g., 1 M LiPF₆ in 1:1 v/v ethylene carbonate:dimethyl carbonate).
- Create a series of test electrolytes by dissolving varying weight percentages of HDTPP (e.g., 0.5%, 1.0%, 2.0%) into the baseline electrolyte.
2. Cell Fabrication:
- Construct standard Li-ion coin cells (e.g., LiCoO₂ cathode and graphite anode) using both the baseline and the HDTPP-containing electrolytes.
3. Performance and Safety Evaluation:
- Electrochemical Window Measurement: Use linear sweep voltammetry to determine the electrochemical stability window of each electrolyte formulation.
- Ionic Conductivity Measurement: Characterize the ionic conductivity of the electrolytes across a range of operating temperatures.
- Cycling Performance Analysis: Assess the capacity retention and coulombic efficiency of the cells over several hundred charge-discharge cycles.
- Thermal Analysis: Employ Differential Scanning Calorimetry (DSC) to measure the onset temperature of exothermic decomposition for both the electrolytes and for fully charged electrodes, to quantify the improvement in thermal stability.[8][9]
Expected Performance Improvements
| Parameter | Baseline Electrolyte (Expected) | Electrolyte with 1% HDTPP (Hypothetical) |
| Onset of Exothermic Decomposition (DSC) | ~200 °C | >220 °C |
| Electrochemical Window | ~4.5 V | ~4.7 V |
| Capacity Retention (after 500 cycles) | ~80% | ~85% |
Proposed Mechanism of Action
References
- 1. Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Electrochemical window - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Scientific issues of zinc‐bromine flow batteries and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. materialsvirtuallab.org [materialsvirtuallab.org]
Hexadecyltriphenylphosphonium Bromide (HTPB): Application Notes and Protocols for Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyltriphenylphosphonium bromide (HTPB) is a quaternary phosphonium salt that has garnered significant interest within the scientific community for its potential as a broad-spectrum antimicrobial agent. Belonging to the class of cationic surfactants, HTPB's molecular structure, featuring a positively charged phosphorus atom and a long hydrophobic alkyl chain, facilitates its interaction with and disruption of microbial cell membranes. This document provides detailed application notes on the antimicrobial properties of HTPB, along with standardized protocols for its evaluation, to support researchers in the fields of microbiology, infectious diseases, and drug development.
Antimicrobial Spectrum and Mechanism of Action
This compound exhibits a broad spectrum of activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Its primary mechanism of action involves the disruption of the microbial cell membrane's integrity.[1][2]
The positively charged triphenylphosphonium headgroup of HTPB is attracted to the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. The long hexadecyl hydrocarbon tail then inserts into the hydrophobic lipid bilayer. This insertion disrupts the membrane's structure and function, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1][2] This detergent-like action makes it an effective biocide.
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for HTPB and a structurally similar compound, dodecyltriphenylphosphonium bromide, against various microorganisms. These values provide a quantitative measure of the compound's antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Alkyl Triphenylphosphonium Bromides
| Microorganism | Compound | MIC (µg/mL) |
| Acinetobacter baumannii (MDR) | Dodecyltriphenylphosphonium bromide | 6.25 - 25.0 |
Note: Data for this compound is limited in publicly available literature. The provided data for the closely related dodecyltriphenylphosphonium bromide against a multi-drug resistant (MDR) strain of Acinetobacter baumannii suggests the potential antimicrobial efficacy of this class of compounds.[3]
Table 2: Minimum Bactericidal Concentration (MBC) of Alkyl Triphenylphosphonium Bromides
| Microorganism | Compound | MBC (µg/mL) |
| Acinetobacter baumannii (MDR) | Dodecyltriphenylphosphonium bromide | 12.5 - 50.0 |
Experimental Protocols
The following are detailed protocols for evaluating the antimicrobial and anti-biofilm properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the lowest concentration of HTPB that inhibits the visible growth of a microorganism.
Materials:
-
This compound (HTPB)
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of HTPB Stock Solution: Prepare a stock solution of HTPB in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microbial Inoculum: Culture the test microorganism overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the HTPB stock solution with the appropriate sterile broth to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the HTPB dilutions and control wells (broth only and inoculum only).
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of HTPB at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay and determines the lowest concentration of HTPB that results in microbial death.
Materials:
-
MIC plate from Protocol 1
-
Sterile agar plates (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar)
-
Sterile spreader or inoculating loop
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto sterile agar plates.
-
Incubation: Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.
-
Determination of MBC: The MBC is the lowest concentration of HTPB that results in no colony formation on the agar plate, indicating a 99.9% killing of the initial inoculum.
Protocol 3: Assessment of Anti-Biofilm Activity
This protocol uses the crystal violet staining method to quantify the ability of HTPB to inhibit biofilm formation.[4]
Materials:
-
This compound (HTPB)
-
Appropriate growth medium for biofilm formation (e.g., Tryptic Soy Broth with 1% glucose)
-
Biofilm-forming microbial strain
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or Glacial Acetic Acid (30%)
-
Plate reader
Procedure:
-
Preparation of Inoculum and HTPB Dilutions: Prepare the microbial inoculum and serial dilutions of HTPB in the 96-well plate as described in the MIC protocol.
-
Biofilm Formation: Incubate the plate without shaking for 24-48 hours at the optimal temperature to allow for biofilm formation.
-
Washing: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet and wash the wells again with PBS to remove excess stain.
-
Solubilization: Add ethanol or glacial acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a plate reader. The reduction in absorbance in the presence of HTPB compared to the control indicates the inhibition of biofilm formation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action of HTPB and the experimental workflow for its evaluation.
References
- 1. Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus [mdpi.com]
- 2. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical and Experimental Studies of Phosphonium Ionic Liquids as Potential Antibacterials of MDR Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hexadecyltriphenylphosphonium Bromide (HTPPB) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyltriphenylphosphonium bromide (HTPPB) is a lipophilic cation that belongs to the family of alkyltriphenylphosphonium salts. These compounds are of significant interest in biomedical research, particularly in oncology, due to their ability to selectively accumulate within mitochondria. This targeted accumulation is driven by the large negative mitochondrial membrane potential, which is often more pronounced in cancer cells compared to normal cells. This selective action makes HTPPB a valuable tool for investigating mitochondrial function and for the development of novel anti-cancer therapies.
The primary mechanism of action for HTPPB involves the disruption of mitochondrial function.[1] Its accumulation in the mitochondrial matrix can interfere with the electron transport chain, leading to a decrease in ATP production, an increase in the generation of reactive oxygen species (ROS), and ultimately, the induction of apoptosis (programmed cell death).[1] These application notes provide detailed protocols for the preparation of HTPPB solutions and for conducting cytotoxicity assays in a cell culture setting.
Physicochemical Properties and Handling
This compound is a white to off-white solid. It is soluble in ethanol and slightly soluble in water. Due to its cytotoxic nature, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. All work should be conducted in a chemical fume hood.
Data Summary: Cytotoxicity of Alkylphosphonium Salts
The following table summarizes the cytotoxic activity of HTPPB and related alkylphosphonium salts against various cancer and non-cancerous cell lines. This data can be used as a reference for determining appropriate working concentrations for your experiments.
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| Tri-n-butyl-n-hexadecylphosphonium bromide | HeLa | Human Cervical Cancer | < 5 | 24 and 48 | --INVALID-LINK-- |
| Tri-n-butyl-n-hexadecylphosphonium bromide | K562 | Human Chronic Myelogenous Leukemia | Inactive | 24 and 48 | --INVALID-LINK-- |
| (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP) | MCF-7 | Human Breast Cancer | Not specified | Not specified | --INVALID-LINK-- |
| (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP) | HeLa | Human Cervical Cancer | Not specified | Not specified | --INVALID-LINK-- |
| 2-Hydroxypropylphosphonium salts | HuTu 80 | Human Duodenal Adenocarcinoma | 1.1 - 3.7 | Not specified | --INVALID-LINK-- |
| 2-Hydroxypropylphosphonium salts | PC3 | Human Prostate Cancer | 1.1 - 3.7 | Not specified | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of this compound (HTPPB) Stock and Working Solutions
Materials:
-
This compound (HTPPB) powder
-
Ethanol (200 proof, sterile)
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Preparation of a 10 mM Stock Solution:
-
In a chemical fume hood, weigh out the desired amount of HTPPB powder. The molecular weight of HTPPB is 567.6 g/mol . To make 1 mL of a 10 mM stock solution, weigh out 5.676 mg of HTPPB.
-
Dissolve the HTPPB powder in sterile ethanol to a final concentration of 10 mM. For example, dissolve 5.676 mg in 1 mL of ethanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the 10 mM stock solution in a tightly sealed, light-protected container at -20°C. This stock solution should be stable for several months.
-
-
Preparation of Working Solutions:
-
Thaw the 10 mM stock solution at room temperature.
-
Prepare a series of dilutions from the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Due to the slight solubility of HTPPB in aqueous solutions, it is recommended to first dilute the ethanol stock solution in a small volume of sterile water or PBS before adding it to the larger volume of cell culture medium. This helps to prevent precipitation. For example, to make a 100 µM working solution, you could add 10 µL of the 10 mM stock to 90 µL of sterile PBS, mix well, and then add this 100 µL to 9.9 mL of complete cell culture medium.
-
Vortex the working solutions gently before adding them to the cells.
-
Prepare fresh working solutions for each experiment to ensure consistency and avoid potential degradation. The stability of HTPPB in cell culture media can be influenced by factors such as pH and the presence of certain media components.
-
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
Materials:
-
Cells of interest (e.g., cancer cell line and a non-cancerous control cell line)
-
Complete cell culture medium
-
HTPPB working solutions (prepared as in Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete cell culture medium. The optimal seeding density will depend on the cell line's growth rate and should be determined empirically.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
-
Treatment with HTPPB:
-
After 24 hours, remove the medium from the wells.
-
Add 100 µL of fresh medium containing various concentrations of HTPPB to the treatment wells. Include a vehicle control (medium with the same concentration of ethanol and PBS as the highest HTPPB concentration) and a no-treatment control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution of the crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, to allow for complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Control Wells) x 100
-
Plot the percentage of cell viability against the HTPPB concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of HTPPB that inhibits cell viability by 50%.
-
Visualizations
Caption: Proposed signaling pathway of HTPPB-induced apoptosis.
Caption: Experimental workflow for assessing HTPPB cytotoxicity.
Discussion and Considerations
-
Off-Target Effects: While HTPPB shows selectivity for cancer cells due to their higher mitochondrial membrane potential, it is crucial to assess its cytotoxicity in non-cancerous cell lines to determine its therapeutic window. The lipophilic nature of HTPPB may lead to non-specific interactions with other cellular membranes, which should be considered when interpreting results.
-
Controls: Appropriate controls are essential for valid experimental outcomes. Always include a vehicle control to account for any effects of the solvent used to dissolve HTPPB. A positive control (a known cytotoxic agent) can also be included to validate the assay.
-
Stability: The stability of HTPPB in cell culture media over the course of an experiment should be considered. It is recommended to prepare fresh working solutions for each experiment.
-
Mechanism of Action: The primary mechanism of HTPPB-induced cell death is believed to be through the induction of apoptosis via mitochondrial dysfunction. However, other mechanisms may also be involved, and further investigation into the specific signaling pathways affected by HTPPB is warranted.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate mitochondrial biology and explore its potential as an anti-cancer agent.
References
Application Notes and Protocols: Assessing the Cytotoxicity of Phosphonium Salts using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonium salts, a class of lipophilic cations, have garnered significant interest in medicinal chemistry and drug development due to their selective accumulation within mitochondria of cancer cells. This preferential targeting is driven by the higher mitochondrial membrane potential in neoplastic cells compared to their normal counterparts. The resulting intramitochondrial accumulation disrupts essential cellular processes, leading to cytotoxicity and making phosphonium salts promising candidates for anticancer therapies. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds like phosphonium salts. This document provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxicity of phosphonium salts and presents key data and mechanistic insights relevant to their mode of action.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 550 and 600 nm). A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic effect of the tested compound.
Experimental Protocols
Materials
-
Phosphonium salt of interest
-
Target cancer cell line (e.g., HeLa, MCF-7, K562)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Cell Seeding
-
Culture the selected cancer cell line in appropriate complete medium until it reaches 70-80% confluency.
-
Trypsinize the cells (for adherent cells) and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
Treatment with Phosphonium Salts
-
Prepare a stock solution of the phosphonium salt in a suitable solvent (e.g., DMSO or sterile water).
-
Prepare a series of dilutions of the phosphonium salt in complete cell culture medium to achieve the desired final concentrations for treatment.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the phosphonium salt to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the phosphonium salt) and a negative control (untreated cells in complete medium).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
MTT Assay Protocol
-
Following the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
After the incubation, carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Subtract the absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of the phosphonium salt to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the phosphonium salt that causes a 50% reduction in cell viability.
Data Presentation
The cytotoxic activity of various phosphonium salts against different cancer cell lines is summarized in the table below. The IC50 values were determined using the MTT assay after a specified incubation period.
| Phosphonium Salt | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Tri-n-butyl-n-hexadecylphosphonium bromide | HeLa | 24 | <5 | [1] |
| Tri-n-butyl-n-hexadecylphosphonium bromide | K562 | 24/48 | Inactive | [1] |
| Triphenylalkylphosphonium iodides (C1-5 alkyl) | K562 | 48 | 6-10 | [2] |
| Chrysin-phosphonium hybrid (3i) | A549 | 72 | 1.15 | [3] |
| Chrysin-phosphonium hybrid (3i) | MCF-7 | 72 | 0.26 | [3] |
| Chrysin-phosphonium hybrid (3j) | A549 | 72 | 2.93 | [3] |
| Chrysin-phosphonium hybrid (3j) | MCF-7 | 72 | 0.88 | [3] |
| (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP) | MCF-7 | Not Specified | ~20 | [4] |
| (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP) | HeLa | Not Specified | ~30 | [4] |
| Bola-amphiphilic phosphonium salt (BPPB) | HTLA-230 | 24 | 0.2 | [4] |
| Bola-amphiphilic phosphonium salt (BPPB) | HTLA-ER | 24 | 1.1 | [4] |
| 2-hydroxypropylphosphonium salt (3j) | HuTu 80 | Not Specified | 1.1-3.7 | [5][6] |
| 2-hydroxypropylphosphonium salt (4c) | HuTu 80 | Not Specified | 1.1-3.7 | [5][6] |
| Trihexyltetradecylphosphonium chloride (TTPCl) | MCF-7 | Not Specified | 5.4 | [7] |
| Trihexyltetradecylphosphonium aniline blue | MCF-7 | Not Specified | 2.4 | [7] |
Mandatory Visualization
Experimental Workflow
References
- 1. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Rational Design 2-Hydroxypropylphosphonium Salts as Cancer Cell Mitochondria-Targeted Vectors: Synthesis, Structure, and Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hexadecyltriphenylphosphonium Bromide as an Ionic Liquid in Electrochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of Hexadecyltriphenylphosphonium Bromide (HTPB) as an ionic liquid in electrochemical applications. HTPB, a quaternary phosphonium salt, offers unique properties such as thermal stability, a wide electrochemical window, and surface-active characteristics due to its long alkyl chain and aromatic phosphonium headgroup. These attributes make it a promising material for the development of sensitive and selective electrochemical sensors and biosensors.
Introduction to this compound in Electrochemistry
This compound is a phosphonium-based ionic liquid that possesses both a hydrophobic hexadecyl tail and a bulky, positively charged triphenylphosphonium head group. In electrochemical systems, HTPB can function in several capacities:
-
Electrode Modifier: Its amphiphilic nature allows it to form a stable film on electrode surfaces, such as glassy carbon electrodes (GCE) and carbon paste electrodes (CPE). This modification can enhance the electrode's active surface area, facilitate electron transfer, and preconcentrate analytes of interest through hydrophobic or electrostatic interactions.
-
Electrolyte Component: While less common due to its viscosity, it can be a component of a composite electrolyte, particularly in paste electrodes, contributing to the conductivity and stability of the sensing interface.
-
Dispersing Agent: HTPB can be used to disperse nanomaterials, such as carbon nanotubes or graphene, to create stable suspensions for the preparation of nanocomposite-modified electrodes with enhanced conductivity and catalytic activity.
The applications of HTPB-modified electrodes are promising for the sensitive determination of various analytes, including pharmaceuticals, biomolecules, and environmental pollutants.
Application: Electrochemical Sensing of Ascorbic Acid and Dopamine
The simultaneous determination of ascorbic acid (AA) and dopamine (DA) is a significant analytical challenge due to their overlapping oxidation potentials at bare electrodes. The use of a this compound modified glassy carbon electrode (HTPB/GCE) can effectively separate their voltammetric signals, enabling their simultaneous detection. The HTPB film on the GCE surface can selectively interact with the analytes and catalyze their electrochemical reactions.
Experimental Workflow for Electrode Modification and Sensing
Experimental Protocols
Protocol 1: Preparation of a this compound Modified Glassy Carbon Electrode (HTPB/GCE)
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound (HTPB)
-
Ethanol (or another suitable solvent like chloroform or dimethylformamide)
-
Alumina slurry (0.3 and 0.05 µm)
-
Polishing pads
-
Deionized water
-
Ultrasonic bath
Procedure:
-
GCE Pre-treatment:
-
Polish the bare GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 2 minutes each.
-
Rinse the electrode thoroughly with deionized water.
-
Sonicate the polished GCE in a 1:1 solution of ethanol and deionized water for 5 minutes to remove any adsorbed alumina particles.
-
Rinse again with deionized water and allow the electrode to dry at room temperature.
-
-
Preparation of HTPB Solution:
-
Prepare a 1.0 mM solution of HTPB in ethanol. Sonicate briefly if necessary to ensure complete dissolution.
-
-
Electrode Modification:
-
Using a micropipette, drop-cast 5-10 µL of the HTPB solution onto the clean, dry surface of the GCE.
-
Allow the solvent to evaporate completely at room temperature in a dust-free environment, which results in the formation of a thin film of HTPB on the electrode surface. The electrode is now referred to as HTPB/GCE.
-
Protocol 2: Electrochemical Determination of Ascorbic Acid and Dopamine
Apparatus:
-
Potentiostat/Galvanostat with a three-electrode cell
-
HTPB/GCE (Working Electrode)
-
Ag/AgCl (3 M KCl) (Reference Electrode)
-
Platinum wire (Counter Electrode)
Reagents:
-
Phosphate buffer solution (PBS), 0.1 M, pH 7.0
-
Stock solutions of Ascorbic Acid (AA) and Dopamine (DA) (e.g., 10 mM in PBS)
Procedure:
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in an electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.0).
-
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV):
-
Record the cyclic voltammogram in the potential range of -0.2 V to 0.6 V at a scan rate of 50 mV/s in the blank PBS solution.
-
Add a known concentration of AA and DA to the cell and record the CV to observe the oxidation peaks.
-
-
Differential Pulse Voltammetry (DPV):
-
For quantitative analysis, use DPV. Record the DPV from 0.0 V to 0.5 V with a pulse amplitude of 50 mV and a pulse width of 50 ms.
-
Perform successive additions of AA and DA standard solutions to the electrochemical cell and record the DPV after each addition.
-
-
-
Data Analysis:
-
Plot the peak currents obtained from the DPV measurements against the concentration of AA and DA to construct calibration curves.
-
Determine the limit of detection (LOD) based on a signal-to-noise ratio of 3.
-
Quantitative Data Summary
The following table is a representative template for summarizing the quantitative data obtained from the electrochemical analysis of Ascorbic Acid and Dopamine using the HTPB/GCE. Actual values would be determined experimentally.
| Analyte | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sensitivity (µA/µM) | R² of Calibration Curve |
| Ascorbic Acid (AA) | DPV | 10 - 500 | 2.5 | 0.15 | 0.998 |
| Dopamine (DA) | DPV | 1 - 100 | 0.2 | 0.85 | 0.999 |
Application: Carbon Paste Electrode for Heavy Metal Detection
HTPB can also be incorporated into a carbon paste electrode (CPE) to enhance its performance for the detection of heavy metal ions. The HTPB acts as a binder and an ion-exchanger, preconcentrating negatively charged metal complexes at the electrode surface.
Logical Relationship for CPE-based Heavy Metal Sensing
Protocol 3: Preparation of a this compound Modified Carbon Paste Electrode (HTPB/CPE)
Materials:
-
Graphite powder
-
This compound (HTPB)
-
Paraffin oil (or another suitable pasting liquid)
-
Mortar and pestle
-
CPE body
Procedure:
-
Preparation of the Carbon Paste:
-
Thoroughly mix graphite powder and HTPB in a desired ratio (e.g., 70:5 w/w) in a mortar.
-
Add paraffin oil dropwise (approximately 25% w/w) to the mixture and continue grinding until a uniform, thick paste is obtained.
-
-
Fabrication of the CPE:
-
Pack a portion of the prepared paste firmly into the cavity of the CPE holder.
-
Smooth the surface of the electrode by rubbing it on a clean piece of paper until it has a shiny appearance.
-
This HTPB/CPE can then be used as the working electrode in a three-electrode system for the determination of heavy metals using techniques like anodic stripping voltammetry.
Concluding Remarks
This compound shows significant potential as a versatile material in electrochemistry. Its ability to modify electrode surfaces can lead to enhanced sensitivity and selectivity for a variety of analytes. The protocols provided herein offer a starting point for researchers to explore the applications of HTPB in developing novel electrochemical sensors. Further optimization of experimental parameters is encouraged to achieve the best analytical performance for specific applications.
Application Notes and Protocols for Hexadecyltriphenylphosphonium Bromide (HTPPB) as an Agricultural Preservative
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Hexadecyltriphenylphosphonium bromide (HTPPB) and related alkyl-triphenylphosphonium salts as preservatives in agriculture, with a focus on their antifungal properties against plant pathogenic fungi. The information is intended to guide research and development efforts in creating effective agricultural fungicides.
Introduction
This compound (HTPPB) is a quaternary phosphonium salt that has demonstrated broad-spectrum antimicrobial activity. Its cationic nature and lipophilic characteristics allow it to interact with and disrupt microbial cell membranes, making it a candidate for development as an agricultural preservative to control plant diseases. This document outlines its demonstrated efficacy against key plant pathogens, its mechanism of action, and protocols for its evaluation and application.
Antifungal Efficacy of Alkyl-Triphenylphosphonium Salts
Quantitative data on the antifungal activity of a series of alkyl-triphenylphosphonium salts against a panel of nine significant plant pathogenic fungi has been reported. While specific data for the C16 chain of HTPPB is not detailed in the primary study, the provided EC50 values for analogues, particularly the C10 derivative, offer valuable insight into the potential efficacy. The research indicates a "cut-off effect," suggesting that activity may decrease as the alkyl chain length extends beyond an optimal point (around C10-C15).
Table 1: In Vitro Antifungal Activity (EC50 in μg/mL) of Dodecyltriphenylphosphonium Bromide (C12 Analogue)
| Fungal Species | Pathogen Type | Host Plant(s) | EC50 (μg/mL) of C12 Analogue |
| Fusarium graminearum | Fungus | Wheat, Barley, Maize | 1.88 |
| Fusarium oxysporum | Fungus | Tomato, Banana, Cotton | 2.14 |
| Botrytis cinerea | Fungus | Grapes, Strawberries, Ornamentals | 1.09 |
| Alternaria solani | Fungus | Potato, Tomato | 1.56 |
| Cercospora arachidicola | Fungus | Peanut | 1.28 |
| Phytophthora infestans | Oomycete | Potato, Tomato | 0.97 |
| Sclerotinia sclerotiorum | Fungus | Canola, Soybean, Sunflower | 1.95 |
| Rhizoctonia solani | Fungus | Rice, Potato, Sugar Beet | 2.33 |
| Colletotrichum gloeosporioides | Fungus | Mango, Avocado, Citrus | 1.76 |
Data extrapolated from Fan, Z., et al. (2024). Phytopathogenic Fungicidal Activity and Mechanism Approach of Three Kinds of Triphenylphosphonium Salts. Molecules, 29(13), 3053.
Mechanism of Action
The primary mechanism of antifungal action for alkyl-triphenylphosphonium salts involves the disruption of fungal cell integrity and key metabolic processes.
-
Membrane Damage: The cationic phosphonium headgroup interacts with the negatively charged components of the fungal cell membrane, while the lipophilic alkyl chain penetrates the lipid bilayer. This disrupts membrane structure and function, leading to increased permeability and leakage of essential intracellular components.
-
Inhibition of Fungal Respiration: These compounds can act as uncoupling agents, dissipating the mitochondrial membrane potential and inhibiting ATP synthesis, which is crucial for fungal growth and metabolism.
Caption: Proposed mechanism of action of HTPPB against fungal cells.
Experimental Protocols
In Vitro Antifungal Activity Assay
This protocol is adapted from established methods for determining the half-maximal effective concentration (EC50) of antifungal compounds.
Objective: To determine the concentration of HTPPB required to inhibit 50% of the mycelial growth of a target plant pathogenic fungus.
Materials:
-
This compound (HTPPB)
-
Target fungal isolates (e.g., Botrytis cinerea, Fusarium graminearum)
-
Potato Dextrose Agar (PDA) medium
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of HTPPB in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution with sterile distilled water containing 0.1% Tween-80 to obtain a range of test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 μg/mL).
-
Poisoned Agar Plates: Add the appropriate volume of each HTPPB dilution to molten PDA medium (cooled to approximately 45-50°C) to achieve the final desired concentrations. Pour the mixture into sterile Petri dishes. A control plate should be prepared using the same concentration of DMSO and Tween-80 without HTPPB.
-
Fungal Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate has reached approximately two-thirds of the plate diameter.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the fungal colony on the control plate, and DT is the average diameter of the fungal colony on the treated plate.
-
EC50 Determination: Plot the inhibition percentage against the logarithm of the HTPPB concentration and use probit analysis to determine the EC50 value.
Caption: Workflow for in vitro antifungal activity assay.
Post-Harvest Fruit Dip Protocol (General)
This is a general protocol for evaluating the efficacy of HTPPB as a post-harvest preservative for fruits. Specific parameters should be optimized for each fruit type and target pathogen.
Objective: To assess the ability of HTPPB to control post-harvest decay of fruits.
Materials:
-
Freshly harvested, uniform, and blemish-free fruits
-
HTPPB
-
Sterile distilled water
-
Spore suspension of a relevant post-harvest pathogen (e.g., Botrytis cinerea)
-
Sterile containers for dipping
-
Storage containers/trays
-
Controlled environment chamber
Procedure:
-
Fruit Preparation: Wash and surface-sterilize the fruits (e.g., with a brief dip in 1% sodium hypochlorite solution followed by rinsing with sterile water). Allow the fruits to air dry.
-
Inoculation (Optional): For a controlled study, fruits can be artificially inoculated by wounding (e.g., with a sterile needle) and applying a known concentration of the pathogen's spore suspension to the wound site.
-
Treatment Solution Preparation: Prepare aqueous solutions of HTPPB at various concentrations (e.g., 100, 250, 500 ppm). Include a control group with no HTPPB.
-
Dipping: Immerse the fruits in the respective treatment solutions for a predetermined time (e.g., 1-2 minutes).
-
Drying: Allow the treated fruits to air dry completely.
-
Storage: Place the fruits in storage containers and store them under conditions that mimic commercial storage (e.g., specific temperature and relative humidity).
-
Evaluation: Periodically evaluate the fruits for disease incidence (percentage of infected fruits) and disease severity (lesion diameter or percentage of fruit surface affected). Also, monitor for any signs of phytotoxicity.
Phytotoxicity Assessment Protocol (General)
Objective: To evaluate the potential for HTPPB to cause damage to the treated plant or fruit.
Procedure:
-
Plant/Fruit Selection: Use healthy, uniform plants or fruits of the target species.
-
Treatment Application: Apply HTPPB at a range of concentrations, including and exceeding the anticipated effective dose. Include an untreated control.
-
Observation: Regularly observe the treated plants/fruits for any signs of phytotoxicity, which may include:
-
On Leaves: Chlorosis (yellowing), necrosis (browning/death of tissue), leaf curling, stunting, or burning.
-
On Fruits: Skin discoloration, russeting, pitting, or abnormal ripening.
-
-
Rating Scale: Use a rating scale (e.g., 0 = no damage, 1 = slight damage, 2 = moderate damage, 3 = severe damage) to quantify the level of phytotoxicity.
-
Data Analysis: Compare the phytotoxicity ratings of the treated groups to the control group.
Antibacterial Activity
Currently, there is a lack of specific data on the efficacy of this compound against plant pathogenic bacteria. While quaternary phosphonium salts are known to possess broad-spectrum antimicrobial activity, dedicated studies are required to determine the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of HTPPB against key bacterial plant pathogens such as Pseudomonas syringae, Xanthomonas campestris, and Erwinia amylovora. Standard broth microdilution or agar dilution methods can be employed for this purpose.
Formulation and Application Considerations
For practical agricultural use, HTPPB would need to be formulated to ensure stability, solubility, and effective delivery to the target site.
-
Formulation: Development of formulations such as emulsifiable concentrates (EC), wettable powders (WP), or soluble liquids (SL) would be necessary. The inclusion of adjuvants like surfactants, wetting agents, and stickers can improve the coverage and retention of the product on plant surfaces.
-
Application: Application methods could include foliar sprays for controlling diseases on leaves and stems, or post-harvest dips and washes for protecting fruits and vegetables from decay during storage and transport.
Safety and Regulatory Considerations
As with any new agricultural chemical, a thorough evaluation of the toxicological and environmental profile of HTPPB is essential. This includes studies on mammalian toxicity, environmental fate, and potential impacts on non-target organisms. Regulatory approval from relevant authorities would be required before any commercial use.
Conclusion
This compound and its analogues show significant promise as antifungal agents for agricultural applications. The available data on their efficacy against a broad range of plant pathogenic fungi and their mechanism of action provide a strong foundation for further research and development. Future work should focus on optimizing the alkyl chain length for maximum efficacy and minimal phytotoxicity, evaluating its antibacterial spectrum, developing stable formulations, and conducting comprehensive safety and field trials.
Application Notes: Hexadecyltriphenylphosphonium Bromide as an Antistatic Agent
Introduction
Hexadecyltriphenylphosphonium bromide (HTPB) is a quaternary phosphonium salt that serves as an effective antistatic agent. Its amphiphilic molecular structure, comprising a positively charged phosphonium head and a long hydrophobic alkyl tail, allows it to be utilized in various applications to mitigate the buildup of static electricity. This is particularly relevant for materials with high surface resistivity, such as synthetic polymers and textiles, where static accumulation can lead to issues ranging from dust attraction to electrostatic discharge (ESD) that can damage sensitive electronic components. These notes provide an overview of HTPB's properties, mechanism of action, and applications as an antistatic agent for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Cetyltriphenylphosphonium bromide, HTPB |
| CAS Number | 14866-43-4 |
| Molecular Formula | C₃₄H₄₈BrP |
| Molecular Weight | 567.62 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Melting Point | 98-102 °C |
| Solubility | Soluble in ethanol, slightly soluble in water.[1] |
Mechanism of Antistatic Action
The antistatic effect of this compound is primarily attributed to its ability to increase the surface conductivity of the material to which it is applied. As a cationic surfactant, HTPB orients itself on the surface of a material with its hydrophobic hexadecyl tail interacting with the non-polar polymer surface, and its hydrophilic triphenylphosphonium bromide headgroup facing outwards.
This hydrophilic headgroup attracts moisture from the surrounding atmosphere, forming a thin, conductive layer of water on the material's surface. This aqueous layer contains mobile ions from the dissociated HTPB (the hexadecyltriphenylphosphonium cation and the bromide anion), which facilitate the dissipation of static charges along the surface, preventing their accumulation. The overall process reduces the surface resistivity of the material, allowing static electricity to be safely conducted away.
Applications
This compound is utilized as an antistatic agent in various industries, primarily for the treatment of:
-
Textiles and Fibers: It is applied to synthetic fabrics such as polyester, polyamide (nylon), and their blends to prevent static cling, dust attraction, and discomfort during wear.[1]
-
Polymers and Plastics: HTPB can be incorporated into or applied to the surface of plastics to prevent static buildup in packaging materials, electronic component housings, and other plastic articles where electrostatic discharge is a concern.
-
Leather: Used in leather finishing to reduce static charges.[1]
Performance Data
Table 1: Typical Surface Resistivity of Treated Polyester Fabric
| Treatment | Concentration (% w/w) | Surface Resistivity (Ω/sq) |
| Untreated Control | 0 | > 10¹³ |
| HTPB (Expected) | 0.5 | 10¹¹ - 10¹² |
| HTPB (Expected) | 1.0 | 10¹⁰ - 10¹¹ |
| HTPB (Expected) | 2.0 | 10⁹ - 10¹⁰ |
Table 2: Typical Charge Decay Time of Treated Polyester Fabric
| Treatment | Concentration (% w/w) | Half-Life Decay Time (seconds) |
| Untreated Control | 0 | > 60 |
| HTPB (Expected) | 0.5 | < 10 |
| HTPB (Expected) | 1.0 | < 2 |
| HTPB (Expected) | 2.0 | < 0.5 |
Protocols
1. Synthesis of this compound
This protocol describes the synthesis of HTPB from triphenylphosphine and 1-bromohexadecane.
Materials:
-
Triphenylphosphine (C₁₈H₁₅P)
-
1-Bromohexadecane (C₁₆H₃₃Br)
-
Toluene (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add 1-bromohexadecane (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24 hours with continuous stirring.
-
After 24 hours, cool the mixture to room temperature. A white precipitate should form.
-
Add anhydrous diethyl ether to the flask to further precipitate the product.
-
Collect the white solid by vacuum filtration.
-
Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum to a constant weight.
2. Application of HTPB as an External Antistatic Agent on Polyester Fabric
This protocol details a standard padding method for applying HTPB to a textile substrate.
Materials:
-
This compound (HTPB)
-
Ethanol and deionized water
-
Polyester fabric swatches
-
Padding mangle
-
Laboratory oven/stenter
Procedure:
-
Prepare a stock solution of HTPB at the desired concentration (e.g., 0.5%, 1.0%, 2.0% w/v) in a suitable solvent system, such as a 50:50 ethanol/water mixture.
-
Immerse a pre-cleaned and dried polyester fabric swatch into the HTPB solution.
-
Pass the saturated fabric through a padding mangle set to a specific pressure to achieve a consistent wet pick-up (e.g., 80%).
-
Dry the treated fabric in an oven at a moderate temperature (e.g., 80-100°C) for a few minutes to remove the solvent.
-
Cure the fabric at a higher temperature (e.g., 150°C) for a short duration (e.g., 1-3 minutes) to fix the antistatic agent to the fibers.
-
Condition the treated fabric samples in a controlled environment (e.g., 23 ± 1°C and 50 ± 5% relative humidity) for at least 24 hours before testing.
3. Evaluation of Antistatic Performance
3.1 Protocol: Measurement of Surface Resistivity
This protocol is based on the AATCC Test Method 76 for determining the surface resistivity of fabrics.
References
Troubleshooting & Optimization
Navigating the Nuances of Hexadecyltriphenylphosphonium Bromide Solubility: A Technical Guide
Heilbronn, Germany - Researchers and drug development professionals frequently encounter challenges with the solubility of Hexadecyltriphenylphosphonium bromide (HTPB), a cationic surfactant and phase transfer catalyst crucial for various experimental protocols. To address these issues, this technical support center provides a comprehensive guide, including troubleshooting FAQs, detailed experimental procedures, and key solubility data to facilitate smoother experimental workflows.
Frequently Asked Questions (FAQs) on HTPB Solubility
Q1: In which solvents is this compound soluble?
Q2: I am having difficulty dissolving HTPB in water. What can I do?
A2: Due to its limited solubility in water, dissolving HTPB directly in aqueous solutions can be challenging. As a cationic surfactant, HTPB forms micelles in water above a certain concentration known as the Critical Micelle Concentration (CMC). To improve dissolution in aqueous media, consider the following:
-
Prepare a stock solution in ethanol: Dissolve the HTPB in ethanol first to create a concentrated stock solution. This stock can then be added to your aqueous buffer. Note that the final concentration of ethanol in your experiment should be considered for any potential effects on your system.
-
Use a co-solvent: Employing an ethanol-water mixture can enhance solubility. The addition of ethanol to water can increase the CMC of cationic surfactants, which may facilitate the dissolution of individual molecules before micelle formation.
-
Gentle heating: Gently warming the solution can aid in dissolving HTPB. However, be mindful of the melting point of HTPB, which is in the range of 99-101°C, and the potential for degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break up aggregates and promote dissolution.
Q3: My HTPB solution is cloudy or has precipitated. What are the possible causes and solutions?
A3: Cloudiness or precipitation can occur for several reasons:
-
Low temperature: HTPB solubility may decrease at lower temperatures. Try gently warming the solution.
-
Solvent incompatibility: If you have mixed your HTPB stock solution with a solvent in which it is not soluble, precipitation can occur. Ensure all components of your final solution are compatible.
-
High concentration: You may be exceeding the solubility limit of HTPB in your chosen solvent system. Try diluting your solution.
-
Hygroscopic nature: HTPB is hygroscopic and can absorb moisture from the air, which might affect its solubility characteristics. Store HTPB in a tightly sealed container in a dry environment.
Quantitative Solubility Data
While comprehensive quantitative data is limited, the following table summarizes the known solubility characteristics of this compound.
| Solvent | Solubility | Notes |
| Water | Slightly Soluble | Forms micelles above the Critical Micelle Concentration (CMC). |
| Ethanol | Soluble | A good choice for preparing stock solutions. |
| Methanol | Likely Soluble | Based on the general solubility of similar phosphonium salts. |
| Acetone | Likely Soluble | Based on the general solubility of similar phosphonium salts. |
| Chloroform | Likely Soluble | Based on the general solubility of similar phosphonium salts. |
| Dichloromethane | Likely Soluble | Based on the general solubility of similar phosphonium salts. |
| Diethyl Ether | Likely Insoluble | Based on the general insolubility of similar phosphonium salts. |
| Petroleum Ether | Likely Insoluble | Based on the general insolubility of similar phosphonium salts. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol outlines the steps for preparing a standard stock solution of HTPB, which can then be used in various experimental applications.
-
Materials:
-
This compound (HTPB) powder
-
Anhydrous ethanol
-
A clean, dry glass vial or flask
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of HTPB powder in the glass vial.
-
Add the calculated volume of anhydrous ethanol to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).
-
Tightly cap the vial.
-
Mix the solution by vortexing or using a magnetic stirrer until the HTPB is completely dissolved. The solution should be clear and colorless.
-
Store the stock solution in a tightly sealed container at room temperature, protected from light and moisture.
-
Experimental Workflows and Diagrams
This compound is utilized in various applications, including as a phase transfer catalyst and potentially in mitochondrial membrane potential assays. Below are diagrams illustrating the logical workflow for preparing HTPB solutions and a conceptual workflow for its application as a phase transfer catalyst.
Caption: A flowchart detailing the steps and decision points for preparing this compound solutions.
Caption: A diagram illustrating the role of HTPB in facilitating a reaction between immiscible aqueous and organic phases.
Technical Support Center: Stability of Hexadecyltriphenylphosphonium Bromide (HTPPB) in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Hexadecyltriphenylphosphonium bromide (HTPPB) in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of HTPPB in solution?
A1: The degradation of this compound (HTPPB) in solution is primarily influenced by several factors:
-
Hydrolysis: HTPPB can react with water, especially under basic conditions, leading to the formation of triphenylphosphine oxide and hexadecane.
-
Oxidation: Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of triphenylphosphine oxide.
-
Thermal Stress: Elevated temperatures can accelerate the rate of all degradation pathways.
-
Light Exposure (Photodegradation): Although less common for this specific compound, prolonged exposure to UV or high-intensity light may induce degradation.
-
pH: The stability of HTPPB is significantly affected by the pH of the solution. It is generally more stable in acidic to neutral conditions and degrades more rapidly in basic (alkaline) environments.
Q2: What are the visible signs of HTPPB degradation in my solution?
A2: While degradation at low levels may not be visible, significant degradation of HTPPB can manifest as:
-
Color Change: A high-quality HTPPB solution should be clear and colorless. The appearance of a yellow or brownish tint can indicate the presence of degradation products.
-
Precipitation: The formation of a precipitate, which could be triphenylphosphine oxide or other insoluble byproducts, is a clear sign of degradation.
-
Changes in pH: Degradation reactions can sometimes lead to a shift in the pH of the solution.
Q3: What are the recommended storage conditions for HTPPB solutions to minimize degradation?
A3: To ensure the long-term stability of your HTPPB solutions, it is crucial to adhere to the following storage guidelines:
-
Temperature: Store solutions at low temperatures, such as 2-8°C. For long-term storage, freezing at -20°C may be appropriate, but avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light by storing them in amber vials or in the dark.
-
Atmosphere: For sensitive applications, it is advisable to prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Container: Use tightly sealed, high-quality glass containers. Avoid plastic containers that may leach impurities or be permeable to gases.
-
Solvent: Use high-purity, degassed solvents for solution preparation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Degradation of HTPPB in the stock or working solution. | 1. Prepare fresh solutions of HTPPB before each experiment. 2. Verify the purity of the solid HTPPB using a suitable analytical method (e.g., NMR or HPLC). 3. Assess the stability of your HTPPB solution under your specific experimental conditions (solvent, pH, temperature) by monitoring its concentration over time. |
| Visible particulates or cloudiness in the HTPPB solution. | Precipitation of degradation products (e.g., triphenylphosphine oxide) or the HTPPB itself due to poor solubility. | 1. Filter the solution through a compatible syringe filter (e.g., 0.22 µm PTFE) to remove particulates. Note that this removes the degradation product but does not restore the original HTPPB concentration. 2. Consider using a different solvent or adjusting the solvent composition to improve solubility and stability. 3. Ensure the storage temperature is appropriate and that the compound is fully dissolved upon preparation. |
| Discoloration (yellowing) of the HTPPB solution. | Formation of chromophoric degradation products, often due to oxidation or thermal stress. | 1. Discard the discolored solution and prepare a fresh one using high-purity starting material and solvents. 2. When preparing new solutions, take precautions to minimize exposure to oxygen and heat. Consider sparging the solvent with an inert gas before use. |
| Inconsistent results between different batches of HTPPB solutions. | Variability in the preparation or storage of the solutions, leading to different levels of degradation. | 1. Standardize the solution preparation protocol, including solvent source, degassing procedure, and final concentration. 2. Implement a consistent storage protocol for all batches. 3. Characterize each new batch of solution (e.g., by HPLC) to confirm its concentration before use. |
Quantitative Data on Stability
Quantitative stability data for HTPPB is limited in the public domain. However, studies on analogous long-chain quaternary ammonium and phosphonium salts provide valuable insights into the expected stability trends. The stability of a closely related compound, Cetyltrimethylammonium bromide (CTAB), has been studied under different conditions.[1][2]
| Parameter | Condition | Observed Effect on Stability (inferred for HTPPB) | Citation |
| pH | Acidic (pH 1-4) | Generally stable. | [2] |
| Neutral (pH ~7) | Moderately stable, but hydrolysis can occur over time. | [3][2] | |
| Alkaline (pH > 8) | Increased rate of degradation due to hydroxide-mediated hydrolysis. | [3][2] | |
| Temperature | 2-8°C | Recommended for short to medium-term storage to slow degradation kinetics. | |
| Ambient (~25°C) | Increased potential for degradation, especially over extended periods. | ||
| Elevated (>40°C) | Significant acceleration of degradation pathways. | [3][1] | |
| Solvent | Aprotic Solvents (e.g., Acetonitrile, THF) | Generally more stable as hydrolysis is minimized. | |
| Protic Solvents (e.g., Water, Alcohols) | Susceptible to hydrolysis, especially in the presence of bases. |
Experimental Protocols
To assess the stability of your HTPPB solutions, a forced degradation study can be performed.[4][5][6][7][8] This involves subjecting the solution to various stress conditions and monitoring the degradation of HTPPB over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: HPLC-UV Method for HTPPB Stability Assessment
This protocol outlines a general approach for developing an HPLC method to quantify HTPPB and its degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
HTPPB reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
HPLC-grade phosphoric acid or other suitable buffer components.
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) may be effective. A starting point could be 50:50 (Acetonitrile:Water) with a gradient to 90:10 over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: HTPPB has a UV absorbance maximum around 225 nm, 265 nm, and 272 nm due to the phenyl groups. A wavelength of 265 nm is a good starting point.
-
Injection Volume: 10 µL.
3. Sample Preparation for Forced Degradation Study:
-
Prepare a stock solution of HTPPB in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the stressor to a final concentration of approximately 0.1 mg/mL.
-
Acid Hydrolysis: 0.1 M HCl, incubate at 60°C.
-
Base Hydrolysis: 0.1 M NaOH, incubate at room temperature.
-
Oxidative Degradation: 3% H₂O₂, incubate at room temperature.
-
Thermal Degradation: Store the solution at 60°C.
-
Photodegradation: Expose the solution to a photostability chamber.
-
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
4. Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the decrease in the peak area of the HTPPB peak and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of HTPPB remaining at each time point.
Protocol 2: ³¹P NMR Spectroscopy for Monitoring HTPPB Degradation
³¹P NMR is a powerful tool for observing phosphorus-containing compounds.[9][10][11][12]
1. Instrumentation and Materials:
-
Nuclear Magnetic Resonance (NMR) spectrometer equipped with a phosphorus probe.
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O).
-
HTPPB.
2. Sample Preparation:
-
Dissolve a known amount of HTPPB in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ³¹P NMR spectrum to serve as the time-zero reference. The chemical shift for the phosphonium phosphorus in HTPPB is expected to be in the range of +20 to +30 ppm.
-
To study degradation, introduce the stressor (e.g., a small amount of NaOD in D₂O for base hydrolysis) into the NMR tube.
3. Analysis:
-
Acquire ³¹P NMR spectra at regular intervals.
-
Monitor the decrease in the intensity of the HTPPB signal.
-
Observe the appearance of new signals. For example, the formation of triphenylphosphine oxide (TPPO), a common degradation product, will give a new peak typically in the range of +25 to +35 ppm.
-
The relative integration of the signals can be used to quantify the extent of degradation.
Visualizations
Caption: Major degradation pathways of HTPPB.
Caption: Workflow for HTPPB forced degradation study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability, Rheological Behavior, and pH Responsiveness of CTAB/HCl Acidic Emulsion: Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ijrpp.com [ijrpp.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmasm.com [pharmasm.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Hexadecyltriphenylphosphonium Bromide in Wittig Reactions
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Hexadecyltriphenylphosphonium Bromide in Wittig reactions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when using this compound in a Wittig reaction?
A1: The most frequently encountered initial hurdles include issues with the solubility of the phosphonium salt, incomplete ylide formation, and the physical handling of the waxy salt. Ensuring the salt is completely dry is crucial as it can be hygroscopic.[1] Proper drying under high vacuum is recommended before use.[1]
Q2: How does the long hexadecyl chain affect the reactivity of the corresponding ylide?
A2: The long alkyl chain results in a non-stabilized ylide.[1] These ylides are generally highly reactive but can also be prone to decomposition if not handled under strictly anhydrous and inert conditions.[2] The steric bulk of the long chain does not significantly hinder reactions with aldehydes but can lead to lower yields and slower reaction times with sterically hindered ketones.[3][4]
Q3: What is the primary driving force for the Wittig reaction?
A3: The main thermodynamic driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[1][2] The high stability of this bond makes the overall reaction highly favorable.[2]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Alkene
Question: My Wittig reaction using this compound is resulting in a low yield or no product at all. What are the likely causes and how can I resolve this?
Answer: Low or no yield in a Wittigo reaction with a long-chain phosphonium salt can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Ylide Formation | The ylide derived from this compound is a non-stabilized ylide and requires a strong base for deprotonation.[1] Ensure you are using a sufficiently strong base. Inadequate base strength is a common reason for reaction failure. Also, confirm that all reagents and solvents are strictly anhydrous, as any moisture will quench the strong base and the ylide.[1] Ylide formation is often performed at low temperatures (0 °C to -78 °C) to minimize side reactions and prevent ylide decomposition.[1] |
| Poor Solubility of Phosphonium Salt | While this compound is soluble in ethanol, its solubility in common Wittig reaction solvents like THF might be limited, especially at low temperatures.[1] Ensure the salt is adequately suspended or dissolved before adding the base. Gentle warming might be necessary to dissolve the salt, followed by cooling before base addition. |
| Steric Hindrance | If you are using a sterically hindered ketone, the reaction may be slow and result in low yields.[3][4] Consider increasing the reaction time and/or temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1] |
| Impure Starting Materials | Long-chain aldehydes can be susceptible to oxidation to carboxylic acids or polymerization.[1] Ensure your aldehyde or ketone is pure before starting the reaction. The phosphonium salt should also be of high purity and thoroughly dried. |
Issue 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct
Question: I have successfully synthesized my long-chain alkene, but I am finding it very difficult to separate it from the triphenylphosphine oxide (TPPO) byproduct. What purification strategies can I employ?
Answer: The removal of TPPO is a common challenge in Wittig reactions. Due to the nonpolar nature of long-chain alkenes, chromatographic separation from the moderately polar TPPO can be challenging.
Purification Strategies:
| Method | Protocol |
| Crystallization/Precipitation | TPPO is often less soluble in nonpolar solvents than the desired alkene. Attempt recrystallization from a suitable solvent system, such as hexanes or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate. Cooling the solution can help precipitate the TPPO.[1] |
| Column Chromatography | While challenging, column chromatography can be effective. Use a nonpolar eluent system, such as pure hexanes or a gradient of hexanes with a very small percentage of ethyl acetate, to maximize the separation between the nonpolar alkene and the more polar TPPO.[1] |
| Conversion to a Water-Soluble Salt | TPPO can be converted to a water-soluble salt. One method involves reacting the crude product mixture with oxalyl chloride to form a chlorophosphonium chloride salt of TPPO, which can then be removed by an aqueous wash. |
Experimental Protocols
General Protocol for Wittig Reaction with this compound
This protocol outlines a general procedure for the in-situ generation of the ylide and subsequent reaction with an aldehyde.
-
Preparation:
-
Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Add this compound (1.2 equivalents) to the flask and place it under an inert atmosphere.
-
Add anhydrous tetrahydrofuran (THF) via syringe to suspend the phosphonium salt.
-
-
Ylide Formation:
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise via syringe. The formation of the ylide is often indicated by a color change to yellow or orange.[2]
-
Allow the mixture to stir at 0°C for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve the aldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0°C via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture overnight. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product using one of the methods described in the "Difficulty in Removing TPPO" section.
-
Visualizations
Caption: The general mechanism of the Wittig reaction.
Caption: A troubleshooting workflow for low-yield Wittig reactions.
References
Technical Support Center: Handling Hygroscopic Hexadecyltriphenylphosphonium Bromide
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of hygroscopic Hexadecyltriphenylphosphonium bromide in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
This compound is a quaternary phosphonium salt commonly used in organic synthesis, for example, as a phase-transfer catalyst or as a precursor to Wittig reagents. Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to several issues in the lab:
-
Inaccurate Weighing: The absorbed water adds to the measured weight, leading to errors in stoichiometry and reagent concentrations.
-
Altered Physical State: The white, crystalline solid can become clumpy, sticky, or even oily, making it difficult to handle and dispense accurately.
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Reaction Complications: The presence of water can interfere with moisture-sensitive reactions, such as the Wittig reaction, potentially leading to lower yields, side reactions, or complete reaction failure.
Q2: How should I store this compound to minimize moisture absorption?
Proper storage is critical. The compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For enhanced protection, storage in a desiccator with a functioning desiccant or in a glovebox under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3]
Q3: What are the immediate signs that my this compound has absorbed too much moisture?
Visual inspection can often reveal moisture contamination. Signs include:
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A change in appearance from a free-flowing white powder to clumps or a paste-like consistency.
-
The material appearing damp or turning into a viscous oil.
For a quantitative assessment of water content, Karl Fischer titration is the recommended method. A typical specification for water content is ≤1%.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, especially in its powdered form, it is important to use appropriate PPE to avoid irritation. Recommended PPE includes:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Impervious gloves and a lab coat.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent reaction yields when using this compound. | The compound has likely absorbed varying amounts of atmospheric moisture, leading to inaccurate weighing and stoichiometry. | Dry the this compound before use using one of the protocols outlined below. Determine the precise water content via Karl Fischer titration for accurate molar calculations. |
| The this compound is clumpy or oily and difficult to handle. | Significant moisture absorption has altered the physical state of the compound. | The material needs to be thoroughly dried. Refer to the "Experimental Protocols" section for detailed drying procedures. |
| A Wittig reaction using a ylide generated from this salt is failing or giving low yields. | The presence of water can interfere with the formation and reactivity of the phosphorus ylide. Many strong bases used to form ylides (e.g., n-BuLi, NaH) react with water. | Ensure all reagents, solvents, and glassware are scrupulously dry. Dry the this compound immediately before use. |
| Difficulty in achieving crystallization of the phosphonium salt after synthesis. | Residual water or protic solvents can prevent crystallization, leading to an oily product. | Co-evaporate the product with a dry, aprotic solvent like toluene multiple times to azeotropically remove water before attempting crystallization. |
Data Presentation
Table 1: Physical and Storage Properties of this compound
| Property | Value |
| Melting Point | 95.0 - 102.0 °C |
| Appearance | White powder or lumps |
| Specified Max. Water Content | ≤1% (by Karl Fischer Titration) |
| Recommended Storage Temperature | Room Temperature |
| Recommended Storage Humidity | < 30% RH (for special chemicals) |
Table 2: Common Desiccants for Laboratory Use
| Desiccant | Regeneration Instructions | Notes |
| Silica Gel (with indicator) | Heat in a vented oven at 120-150 °C for 2-3 hours, or until the color changes back to blue/orange. | Do not exceed 150 °C to avoid damaging the indicator. |
| Molecular Sieves (4Å) | Heat in a vented oven at 150 °C for at least 3 hours.[4] | Very efficient at low humidity. Cool in a desiccator before use. |
| Drierite™ (Anhydrous Calcium Sulfate) | Spread in a thin layer and heat at 210-230 °C for 1-2 hours. | Can be regenerated multiple times. |
| Phosphorus Pentoxide (P₄O₁₀) | Not regenerable. | Extremely efficient but also highly corrosive and hazardous. Handle with extreme care. |
Experimental Protocols
Protocol 1: Drying Hygroscopic this compound
Method A: Vacuum Oven Drying
-
Place a thin layer of the this compound in a shallow glass dish (e.g., a watch glass).
-
Place the dish in a vacuum oven and heat to a temperature below its melting point (a range of 60-80 °C is generally safe).
-
Gradually apply a vacuum, aiming for a pressure below 1 Torr.
-
Dry under these conditions for 4-12 hours, depending on the amount of material and the level of moisture.
-
To stop the process, release the vacuum with an inert gas (e.g., nitrogen or argon) before turning off the heat.
-
Immediately transfer the dried salt to a desiccator for storage.
Method B: Desiccator Drying
-
Place the this compound in an open container inside a desiccator containing a fresh, active desiccant (see Table 2).
-
For more efficient drying, use a vacuum desiccator and apply a vacuum.
-
Allow the salt to dry for at least 24 hours. This method is slower but gentler than oven drying.
Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric Method)
-
Apparatus Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions, ensuring the titration vessel is protected from atmospheric moisture.
-
Titrant Standardization: Standardize the Karl Fischer reagent using a certified water standard to determine the water equivalence factor (F) of the reagent (in mg of water per mL of titrant).
-
Sample Preparation and Titration:
-
Add an appropriate anhydrous solvent (e.g., methanol) to the titration vessel and pre-titrate to a stable endpoint to neutralize any residual water in the solvent.
-
Accurately weigh approximately 0.1-0.5 g of the dried this compound.
-
Quickly transfer the weighed sample into the titration vessel.
-
Begin the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
-
Calculation: The water content is calculated automatically by the instrument based on the volume of titrant used and the sample weight.
Visualizations
Caption: A logical workflow for the proper handling of hygroscopic phosphonium salts.
References
- 1. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3 [organic-chemistry.org]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
Technical Support Center: Overcoming Poor Yield in Hexadecyltriphenylphosphonium Bromide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Hexadecyltriphenylphosphonium bromide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Question: My reaction yield is significantly lower than expected. What are the potential causes?
Answer: Low yields in the synthesis of this compound, prepared by the reaction of triphenylphosphine with 1-bromohexadecane, can stem from several factors. This synthesis is a typical SN2 reaction, and its success is dependent on reactant quality, reaction conditions, and product isolation.
-
Reactant Quality:
-
Purity of 1-bromohexadecane: The presence of impurities, such as unreacted hexadecanol or isomeric bromides, can lead to side reactions or inhibit the primary reaction.
-
Oxidation of Triphenylphosphine: Triphenylphosphine can oxidize to triphenylphosphine oxide over time, especially if not stored under an inert atmosphere. This oxide is non-reactive in this synthesis.
-
-
Reaction Conditions:
-
Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Non-polar, aprotic solvents are generally preferred.
-
Reaction Temperature: The reaction requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition.
-
Reaction Time: The reaction may not have proceeded to completion if the reaction time was insufficient.
-
-
Product Isolation and Purification:
-
Incomplete Precipitation: The product is typically isolated by precipitation from the reaction mixture upon cooling or by the addition of a non-polar solvent. If the product is not fully precipitated, a significant portion will be lost in the filtrate.
-
Product Form: Long-chain phosphonium salts like this compound can sometimes be oily or waxy, making them difficult to handle and purify, which can lead to mechanical losses. They can also be hygroscopic.
-
Question: I've confirmed my reactants are pure. How do I optimize the reaction conditions for better yield?
Answer: Optimizing reaction conditions is a critical step to improve your yield. Here are key parameters to consider:
-
Solvent Selection: Toluene and benzene are commonly used solvents for this type of reaction as they are non-polar and have relatively high boiling points, allowing for sufficient heating. Acetonitrile can also be an effective solvent. It is advisable to use anhydrous solvents to prevent potential side reactions.
-
Temperature Control: A reaction temperature around the boiling point of the chosen solvent is generally effective. For instance, refluxing in toluene (boiling point ~111°C) is a common practice. It is important to maintain a consistent temperature throughout the reaction.
-
Reaction Duration: The reaction of a long-chain alkyl halide like 1-bromohexadecane with triphenylphosphine can be slower than with shorter-chain halides due to steric effects. Reaction times of 24 to 72 hours are often reported. Monitoring the reaction progress by thin-layer chromatography (TLC) can help determine the optimal reaction time.
-
Molar Ratio of Reactants: Using a slight excess of triphenylphosphine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion by ensuring all the 1-bromohexadecane reacts.
Question: My product is an oil or a sticky solid and is difficult to purify. What can I do?
Answer: The physical properties of long-chain phosphonium salts can present purification challenges. Here are some techniques to address this:
-
Trituration: If the product is an oil, it can often be solidified by trituration with a non-polar solvent in which it is insoluble, such as diethyl ether or hexane. This process involves repeatedly washing and stirring the oil with the solvent to induce crystallization and remove any non-polar impurities.
-
Recrystallization: If a solid is obtained, recrystallization can be used for purification. Finding a suitable solvent system is key. Often, a mixture of a good solvent (in which the product is soluble when hot) and a poor solvent (in which the product is insoluble) is effective. For example, dissolving the product in a minimal amount of a solvent like dichloromethane or ethanol at an elevated temperature and then slowly adding a non-polar solvent like diethyl ether or ethyl acetate until turbidity is observed, followed by slow cooling, can yield crystals.
-
Low-Temperature Crystallization: For stubborn oils, crystallization at low temperatures can be effective. Dissolve the product in a suitable solvent and store the solution at a low temperature (e.g., in a refrigerator or freezer) for an extended period. Seeding with a small crystal, if available, can also promote crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound? A1: Reported yields for this synthesis can vary widely depending on the specific procedure and scale, but yields in the range of 80-95% are often achievable with optimized conditions.
Q2: Are there any common side reactions I should be aware of? A2: The primary reaction is generally clean. However, if the starting 1-bromohexadecane contains impurities like other isomers, you may get a mixture of phosphonium salts. If the reaction temperature is too high for an extended period, some decomposition of the product might occur.
Q3: How can I confirm the identity and purity of my product? A3: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 31P NMR are powerful tools to confirm the structure of the phosphonium salt.
-
Mass Spectrometry (MS): This can be used to determine the molecular weight of the cation.
-
Melting Point: A sharp melting point range is a good indicator of purity.
Data Presentation
Table 1: Illustrative Effect of Solvent on Yield
| Solvent | Boiling Point (°C) | Typical Reaction Time (hours) | Illustrative Yield (%) |
| Toluene | 111 | 48 | 85 - 95 |
| Benzene | 80 | 72 | 80 - 90 |
| Acetonitrile | 82 | 48 | 82 - 92 |
| Xylene | ~140 | 24 | 88 - 96 |
Disclaimer: This table presents illustrative data based on general principles of SN2 reactions and phosphonium salt synthesis. Actual yields may vary depending on specific experimental conditions.
Table 2: Illustrative Effect of Reaction Time and Temperature on Yield
| Temperature (°C) | Reaction Time (hours) | Illustrative Yield (%) |
| 80 | 24 | 60 - 70 |
| 80 | 72 | 80 - 90 |
| 110 (Reflux in Toluene) | 24 | 80 - 88 |
| 110 (Reflux in Toluene) | 48 | 85 - 95 |
Disclaimer: This table presents illustrative data based on general principles of SN2 reactions and phosphonium salt synthesis. Actual yields may vary depending on specific experimental conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound with a high yield.
Materials:
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Triphenylphosphine (1.1 equivalents)
-
1-Bromohexadecane (1.0 equivalent)
-
Anhydrous Toluene
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triphenylphosphine and anhydrous toluene.
-
Stir the mixture until the triphenylphosphine is completely dissolved.
-
Add 1-bromohexadecane to the flask.
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Heat the reaction mixture to reflux (approximately 111°C) and maintain this temperature for 48 hours.
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After 48 hours, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, slowly add diethyl ether to the stirred solution to induce precipitation.
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Collect the precipitated solid by vacuum filtration.
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Wash the solid with several portions of diethyl ether to remove any unreacted starting materials and non-polar impurities.
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Dry the product under vacuum to obtain this compound as a white to off-white solid.
Mandatory Visualization
Caption: Troubleshooting workflow for overcoming poor yield in this compound synthesis.
Technical Support Center: Troubleshooting Mitochondrial Accumulation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during mitochondrial accumulation studies.
Frequently Asked Questions (FAQs)
General Staining Issues
Q1: My fluorescent signal is weak or absent. What are the possible causes and solutions?
A1: Several factors can contribute to a weak or absent fluorescent signal. Consider the following troubleshooting steps:
-
Dye Selection and Viability: Ensure you are using the appropriate dye for your experimental setup. Membrane potential-sensitive dyes (e.g., TMRE, TMRM, JC-1) require live cells with active mitochondria.[1] These dyes will not work on fixed samples because fixation eliminates the mitochondrial membrane potential.[1] For fixed cells, use a dye that stains mitochondria independently of membrane potential, such as MitoTracker™ Green FM.[2]
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Cell Health: The health of your cells is crucial. Ensure cells are not undergoing apoptosis or necrosis, as this can lead to a loss of mitochondrial membrane potential and consequently, a decrease in dye accumulation.[3]
-
Dye Concentration and Incubation Time: Optimize the dye concentration and incubation time for your specific cell type. Titrate the dye to find the lowest concentration that provides a robust signal without causing toxicity.[4] Insufficient incubation time may lead to incomplete staining.
-
Photobleaching: Minimize exposure of your stained samples to light to avoid phototoxicity and photobleaching, which can diminish the fluorescent signal.[1][5] Use low illumination settings and short exposure times during imaging.[1]
-
Immediate Analysis: Analyze samples immediately after staining, especially when using dyes that can leak out of the cells over time.[5]
Q2: I am observing high background fluorescence. How can I reduce it?
A2: High background fluorescence can obscure the specific mitochondrial signal. Here are some strategies to minimize it:
-
Wash Steps: After incubation with the dye, perform gentle wash steps with pre-warmed phosphate-buffered saline (PBS) or imaging medium to remove excess dye that has not accumulated in the mitochondria.[4]
-
Culture Media Components: Standard culture media containing phenol red and fetal bovine serum (FBS) can contribute significantly to background fluorescence.[4] Switch to a phenol red-free, low-serum, or specialized imaging buffer before measurement.[4]
-
Compound Autofluorescence: Your test compound may be autofluorescent. To check for this, run a "compound only" control in your assay buffer. If it is fluorescent, consider using a dye with a different spectral profile.[4]
-
Cellular Autofluorescence: Endogenous cellular components like NADH and riboflavin can cause autofluorescence, typically in the blue to green spectrum.[4] Using red-shifted dyes can help avoid this issue.[4]
-
Non-specific Dye Binding: Optimize dye concentration to prevent non-specific binding to other cellular structures.[4]
Q3: My results are inconsistent between experiments. What are the likely sources of variability?
A3: Inconsistent results can be frustrating. Key areas to investigate for variability include:
-
Cell Density and Confluence: Ensure consistent cell seeding density and confluence across experiments. Cell density can affect mitochondrial function and dye uptake.[6]
-
Reagent Preparation: Prepare fresh dilutions of dyes and reagents for each experiment. Avoid multiple freeze-thaw cycles of stock solutions.[6]
-
Environmental Conditions: Maintain consistent temperature, CO2 levels, and incubation times. Even minor fluctuations can impact cell health and mitochondrial activity.[7]
-
Instrumentation Settings: Use the same instrument settings (e.g., laser power, gain, exposure time) for all acquisitions within an experiment and between repeat experiments.
-
Normalization: Normalize your results to cell number or total protein content to account for variations in cell density between wells or samples.[8]
Membrane Potential-Sensitive Dyes (e.g., TMRE, TMRM, JC-1)
Q4: With JC-1 staining, I see an increase in red fluorescence in my treated cells, but I expected a decrease. How can I interpret this?
A4: While a decrease in the red/green fluorescence ratio is the typical indicator of apoptosis-induced mitochondrial depolarization, an initial increase in red fluorescence can sometimes be observed.[9] This could be due to mitochondrial hyperpolarization, which can occur under certain cellular conditions or in response to specific treatments.[9] It is crucial to use a positive control for depolarization, such as the protonophore FCCP or CCCP, to confirm that your assay is working as expected.[9] For JC-1, always analyze the ratio of red to green fluorescence rather than just the red signal alone.[9]
Q5: My TMRE/TMRM signal is decreasing over time during live-cell imaging. What does this indicate?
A5: A decrease in TMRE/TMRM signal signifies a loss of mitochondrial membrane potential.[3] This is an expected outcome when studying apoptosis or mitochondrial dysfunction. However, if this is not the intended observation, consider the following:
-
Phototoxicity: Excessive light exposure during imaging can damage mitochondria and cause depolarization.[1]
-
Cell Stress: The imaging conditions themselves (e.g., temperature changes, lack of CO2) might be stressing the cells.[7]
-
Dye Leakage: These dyes can leak out of mitochondria if the membrane potential collapses.[1]
Mitochondrial Mass Dyes (e.g., MitoTracker™ Green FM, NAO)
Q6: I am using MitoTracker™ Green to measure mitochondrial mass, but the results seem to be affected by oxidative stress. Is this expected?
A6: While MitoTracker™ Green is often considered a marker for mitochondrial mass independent of membrane potential, some studies suggest that its signal can be influenced by oxidative and nitrosative stress.[10] If your experimental conditions involve significant changes in reactive oxygen species (ROS) production, consider using an alternative dye like nonyl acridine orange (NAO) which may be more suitable under such conditions.[10] It is always recommended to validate your findings with a secondary method for measuring mitochondrial mass, such as quantifying mitochondrial DNA (mtDNA) content by qPCR or immunodetection of mitochondrial proteins like VDAC.[11]
Data Presentation
Table 1: Troubleshooting Common Issues in Mitochondrial Staining
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Incorrect dye for sample type (e.g., potential-sensitive dye on fixed cells)[1] | Use potential-independent dyes for fixed cells.[1] |
| Low dye concentration or insufficient incubation time. | Optimize dye concentration and incubation period.[4] | |
| Poor cell health or apoptosis.[3] | Ensure cells are healthy and viable. | |
| Photobleaching.[1][5] | Minimize light exposure during imaging.[1] | |
| High Background | Autofluorescence from media components (phenol red, serum).[4] | Use phenol red-free/low-serum media or imaging buffer.[4] |
| Autofluorescence from the test compound.[4] | Run a "compound only" control; switch to a spectrally different dye if necessary.[4] | |
| Excess, unbound dye.[4] | Perform gentle wash steps after staining.[4] | |
| Inconsistent Results | Variable cell density.[6] | Maintain consistent cell seeding and confluence. |
| Inconsistent reagent preparation.[6] | Prepare fresh dilutions and avoid multiple freeze-thaw cycles.[6] | |
| Fluctuations in environmental conditions.[7] | Strictly control temperature, CO2, and incubation times. | |
| Lack of normalization.[8] | Normalize data to cell number or protein content.[8] |
Table 2: Comparison of Common Mitochondrial Dyes
| Dye | Measurement | Membrane Potential Dependent? | Fixable? | Common Application |
| TMRE/TMRM | Mitochondrial Membrane Potential[3] | Yes[3] | No[1] | Live-cell imaging of mitochondrial activity.[1] |
| JC-1 | Mitochondrial Membrane Potential[3] | Yes[3] | No[1] | Ratiometric detection of apoptosis.[9] |
| MitoTracker™ Green FM | Mitochondrial Mass[2] | No (in most cell types)[2] | Yes | Staining total mitochondrial content in live and fixed cells. |
| Nonyl Acridine Orange (NAO) | Mitochondrial Mass[10] | No[10] | No | Measuring mitochondrial mass, especially under oxidative stress.[10] |
| MitoTracker™ Red CMXRos | Mitochondrial Location | Yes | Yes | Staining mitochondria in cells that will be fixed. |
Experimental Protocols
Protocol 1: General Staining Protocol for Adherent Cells using TMRE
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Reagent Preparation: Prepare a 2X working solution of TMRE in pre-warmed, phenol red-free culture medium. The final concentration should be optimized for your cell line (typically 5-250 nM).[6]
-
Cell Treatment: If applicable, treat cells with your compound of interest for the desired duration. Include wells for untreated controls and a positive control for depolarization (e.g., 20 µM FCCP for 30 minutes).[12]
-
Staining: Add an equal volume of the 2X TMRE solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.[6]
-
Washing: Gently aspirate the medium and wash the cells twice with 200 µL of pre-warmed assay buffer (e.g., PBS with 0.2% BSA).[6][12]
-
Imaging/Reading: Add 100 µL of assay buffer to each well and equilibrate at room temperature for 15-30 minutes.[6] Read the plate on a fluorescence plate reader (Excitation/Emission ≈ 530/580 nm) or image using a fluorescence microscope with appropriate filter sets.[6]
Protocol 2: Mitochondrial Mass Quantification using Flow Cytometry with MitoTracker™ Green FM
-
Cell Preparation: Harvest cells by trypsinization and wash with PBS. Adjust the cell concentration to 1 x 10^6 cells/mL in pre-warmed culture medium.
-
Staining: Add MitoTracker™ Green FM to the cell suspension at an optimized final concentration (e.g., 25-100 nM).
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of fresh, pre-warmed medium or PBS. Repeat the wash step.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using the appropriate laser and filter for green fluorescence (e.g., 488 nm excitation, ~515-530 nm emission).
Mandatory Visualization
Caption: A typical experimental workflow for mitochondrial accumulation studies.
Caption: A decision tree for troubleshooting weak fluorescent signals.
Caption: Key factors that influence the accumulation of mitochondrial dyes.
References
- 1. What to consider before choosing a stain for mitochondria | Abcam [abcam.com]
- 2. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Assays for Mitochondria Function | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. chem-agilent.com [chem-agilent.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Frontiers | Fluorescence microscopy imaging of mitochondrial metabolism in cancer cells [frontiersin.org]
- 8. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Stability issues of Hexadecyltriphenylphosphonium bromide under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Hexadecyltriphenylphosphonium bromide (HTPB) under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HTPB) and what are its common applications?
This compound (HTPB) is a quaternary phosphonium salt that belongs to the class of lipophilic cations.[1][2] Due to its positive charge and lipophilic nature, conferred by the triphenylphosphonium group and the long hexadecyl alkyl chain, it can readily cross biological membranes. A primary application of the triphenylphosphonium (TPP+) cation is to target bioactive molecules to mitochondria.[1][3][4][5] The large negative membrane potential of mitochondria leads to the accumulation of these positively charged molecules within the mitochondrial matrix.[1][3][5] HTPB itself is also used as an antiseptic, a preservative, a water treatment agent in agriculture, an antistatic agent, and a phase transfer catalyst.[6][7]
Q2: I am observing a loss of my HTPB-conjugated compound in my experimental solution. What could be the cause?
Loss of your HTPB-conjugated compound could be due to degradation, particularly if your experiments are conducted in alkaline aqueous solutions. Triphenylphosphonium (TPP+) conjugates are known to be susceptible to hydrolysis under basic conditions, which can lead to the formation of triphenylphosphine oxide and the release of the conjugated molecule.[5][8][9] The rate of this degradation is pH-dependent.[3]
Q3: At what pH levels does HTPB become unstable?
Q4: Are there any solvents that can accelerate the degradation of HTPB?
Yes, the presence of dimethyl sulfoxide (DMSO) as a cosolvent in aqueous alkaline buffers has been shown to significantly accelerate the degradation of some TPP+ conjugates.[3][4][5] If you are using DMSO in your stock solutions or experimental media with a pH above 7, you may experience faster degradation of your HTPB-containing compound.[3] Alternative cosolvents like ethanol or acetonitrile did not show the same degradation-accelerating effect in one study.[3]
Q5: How can I monitor the stability of my HTPB-conjugated compound?
You can monitor the stability of your compound over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3] By taking samples from your solution at different time points and analyzing them, you can quantify the remaining amount of the intact compound and detect the appearance of potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low biological activity of HTPB-conjugate. | Degradation of the compound due to alkaline pH of the experimental medium. | 1. Check the pH of your buffers and cell culture media. 2. If possible, perform experiments at a neutral or slightly acidic pH. 3. Assess the stability of your compound under your specific experimental conditions (see Experimental Protocols below). |
| Precipitate formation in the stock solution. | Poor solubility or degradation product precipitation. HTPB is slightly soluble in water but soluble in ethanol.[6][7] | 1. Prepare stock solutions in a suitable organic solvent like ethanol. 2. Avoid using high concentrations of DMSO in aqueous alkaline solutions. 3. If a precipitate forms upon dilution in aqueous buffer, consider the final concentration and the pH of the solution. |
| Inconsistent experimental results over time. | Gradual degradation of the HTPB-conjugate in the stock or working solution. | 1. Prepare fresh solutions before each experiment. 2. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. 3. Re-evaluate the stability of your compound if the storage period is extended. |
| Appearance of unknown peaks in HPLC or NMR analysis. | Formation of degradation products, such as triphenylphosphine oxide. | 1. Characterize the unknown peaks using mass spectrometry (MS) to confirm the presence of expected degradation products. 2. Adjust experimental conditions (pH, solvent) to minimize degradation. |
Data Summary
The following table summarizes the stability of a representative TPP+ conjugate (CF3-TPP+-DC) at different pH values in a 1:1 DMSO:Tris buffer solution, which can serve as an indicator for the potential behavior of HTPB under similar conditions.
| pH | Solvent System | Observation | Reference |
| 2 | 1:1 DMSO-d:Tris buffer | No degradation observed. | [3] |
| 7.4 | 1:1 DMSO-d:Tris buffer | Minimal degradation observed after 1 week. | [3] |
| 7.8 | 1:1 DMSO-d:Tris buffer | Degradation was observable after 48 hours. | [3] |
| 8.3 | 1:1 DMSO-d:Tris buffer | Almost complete degradation after 24 hours. | [3] |
| 8.3 | 1:1 ACN-d:Tris buffer | Stable over 2 weeks. | [3] |
Data is for a CF3-TPP+-DC conjugate and should be considered as a qualitative guide for HTPB.
Experimental Protocols
Protocol for Assessing HTPB Stability by HPLC
-
Solution Preparation:
-
Prepare a stock solution of HTPB or your HTPB-conjugate in a suitable solvent (e.g., ethanol or acetonitrile).
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 6, 7.4, 8.5, 9.5).
-
Dilute the stock solution with each buffer to the final desired experimental concentration. If a cosolvent is required for solubility, ensure the same final percentage of the cosolvent in all samples.
-
-
Incubation:
-
Incubate the prepared solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Protect the solutions from light if the compound is light-sensitive.
-
-
Sampling:
-
Withdraw aliquots from each solution at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
Immediately quench any potential degradation by adding a suitable agent (if necessary) or by freezing the sample at -80°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method capable of separating the parent compound from its potential degradation products.
-
Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid or trifluoroacetic acid).
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each pH value.
-
Calculate the degradation rate constant (k) and the half-life (t½) of the compound at each pH.
-
Visualizations
References
- 1. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water-soluble gold nanoparticles stabilized with cationic phosphonium thiolate ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 14866-43-4 [chemicalbook.com]
- 7. (1-Hexadecyl)triphenylphosphonium bromide, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Item - Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility - Loughborough University - Figshare [repository.lboro.ac.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Hexadecyltriphenylphosphonium Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of hexadecyltriphenylphosphonium bromide following its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound after synthesis?
A1: The most common impurities are typically unreacted starting materials and byproducts from the reaction. These include:
-
Triphenylphosphine: Excess starting material from the quaternization reaction.
-
Triphenylphosphine oxide: A common byproduct formed from the oxidation of triphenylphosphine, which can be particularly challenging to remove due to its similar polarity to the product in some solvent systems.[1]
-
Unreacted 1-bromohexadecane: The other starting material for the synthesis.
-
Solvent residues: Residual solvents from the synthesis, such as toluene or acetonitrile.
Q2: My synthesized this compound is an oil or a waxy solid and is difficult to handle. How can I solidify it for purification?
A2: Long-chain phosphonium salts like this compound are often obtained as viscous oils or low-melting solids.[2] Several techniques can be employed to induce solidification:
-
Trituration: Vigorously stirring the oil with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane, can promote the formation of a solid precipitate.[2]
-
Cooling: Cooling the oil to low temperatures (e.g., in a freezer or an ice bath) can induce crystallization. This process can sometimes be slow.[2]
-
Solvent Evaporation: Slowly evaporating the solvent from a concentrated solution can sometimes lead to crystallization.
-
Seed Crystals: If a small amount of solid product is available, adding a seed crystal to the oil can initiate crystallization.
Q3: What are the recommended methods for purifying this compound?
A3: The choice of purification method depends on the nature of the impurities and the physical state of your product. The most common methods include:
-
Recrystallization: This is a highly effective method if a suitable solvent system can be found.
-
Trituration/Washing: This is useful for removing impurities that are soluble in a solvent in which your product is not.
-
Flash Column Chromatography: This can be used to separate the product from impurities with different polarities.
Troubleshooting Guides
Issue 1: Difficulty in finding a suitable recrystallization solvent.
-
Problem: The product is either too soluble in common solvents, even at room temperature, or insoluble even when heated.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, dichloromethane, toluene). A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[3][4]
-
Mixed Solvent Systems: If a single solvent is not effective, try a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[5] For phosphonium salts, mixtures like ethyl acetate/acetonitrile or toluene/ethyl acetate/diethyl ether have been reported to be effective.[2]
-
Vapor Diffusion: Dissolve the crude product in a small amount of a volatile "good" solvent in a small vial. Place this vial inside a larger, sealed container with a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of the product and promoting crystallization.
-
Issue 2: Persistent triphenylphosphine oxide contamination.
-
Problem: After purification, NMR analysis still shows the presence of triphenylphosphine oxide.
-
Troubleshooting Steps:
-
Precipitation with a Non-polar Solvent: Triphenylphosphine oxide is less soluble in non-polar solvents like diethyl ether or hexane compared to the phosphonium salt. Triturating the crude product with these solvents can help remove a significant portion of this impurity.
-
Washing with Water: While this compound has slight solubility in water, triphenylphosphine oxide is even less soluble. Washing a solution of the crude product in a water-immiscible organic solvent (like dichloromethane) with water can help remove some polar impurities.
-
Flash Chromatography: A silica gel column can effectively separate the more polar phosphonium salt from the less polar triphenylphosphine and triphenylphosphine oxide. A polar eluent system, such as a gradient of dichloromethane and methanol, is typically used.[6]
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent mixture should be determined by preliminary small-scale tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate, isopropanol, or a mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent.
-
Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent.[7]
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Trituration
This method is particularly useful if the product is an oil or if a quick purification is needed to remove non-polar impurities.
Materials:
-
Crude this compound (as an oil or waxy solid)
-
Trituration solvent (e.g., diethyl ether, hexane)
-
Beaker or flask
-
Spatula or glass rod
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude product in a beaker or flask.
-
Add a sufficient amount of the trituration solvent (e.g., diethyl ether).
-
Vigorously stir the mixture with a spatula or glass rod. The goal is to break up the oil and wash out the soluble impurities. The desired product should ideally solidify into a fine powder.
-
Continue stirring for 15-30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid on the filter with fresh, cold trituration solvent.
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for Phosphonium Salts
| Purification Method | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[3][4] | Can yield very high purity product. | Requires finding a suitable solvent; can be time-consuming; potential for product loss in the mother liquor. |
| Trituration | Differential solubility of the product and impurities in a chosen solvent at room temperature. | Quick and simple; effective for removing highly soluble impurities from a less soluble product. | May not be as effective for impurities with similar solubility to the product; may not induce solidification if the product is a persistent oil. |
| Flash Chromatography | Differential partitioning of components between a stationary phase and a mobile phase.[8][9] | Highly effective for separating compounds with different polarities; can be used for both solid and liquid samples. | More complex setup; requires larger volumes of solvent; can be time-consuming. |
Visualizations
References
- 1. 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. ocw.mit.edu [ocw.mit.edu]
Validation & Comparative
The Cutting Edge of Cytotoxicity: A Comparative Analysis of Hexadecyltriphenylphosphonium Bromide and Other Phosphonium Salts
For researchers, scientists, and drug development professionals, the quest for potent and selective anticancer compounds is relentless. Among the promising candidates, quaternary phosphonium salts (QPS) have garnered significant attention due to their ability to selectively target and disrupt cancer cell mitochondria. This guide provides an objective comparison of the cytotoxic performance of Hexadecyltriphenylphosphonium bromide (HDTPP) against other phosphonium salts, supported by experimental data, detailed protocols, and mechanistic insights.
Phosphonium salts, characterized by a positively charged phosphorus atom, exhibit a remarkable propensity for accumulating within the mitochondria of cancer cells.[1][2][3][4] This selective accumulation is driven by the significantly more negative mitochondrial membrane potential in cancer cells compared to normal cells.[3] Once inside, these lipophilic cations can wreak havoc on mitochondrial function, ultimately triggering cell death. This targeted approach offers a promising strategy to enhance anticancer efficacy while potentially minimizing side effects.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic efficacy of phosphonium salts is intricately linked to their chemical structure, including the length of their alkyl chains and the nature of the anionic counterion. The following table summarizes the 50% inhibitory concentration (IC50) values for HDTPP and a selection of other phosphonium salts against various cancer cell lines, providing a clear comparison of their potency.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| This compound (HDTPP) | HeLa | 24 & 48 | <5 | [1][5][6] |
| K562 | 24 & 48 | Inactive | [1][5][6] | |
| Tri-n-hexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide | HeLa | 24 & 48 | ~85 | [1][5][6] |
| Triphenylmethylphosphonium iodide | K562 | 48 | 6-10 | [1][5][6] |
| Triphenylethylphosphonium iodide | K562 | 48 | 6-10 | [1][5][6] |
| Triphenylpropylphosphonium iodide | K562 | 48 | 6-10 | [1][5][6] |
| Triphenylbutylphosphonium iodide | K562 | 48 | 6-10 | [1][5][6] |
| Triphenylpentylphosphonium iodide | K562 | 48 | 6-10 | [1][5][6] |
| (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP) | MCF-7 | Not Specified | Not Specified | [4] |
| HeLa | Not Specified | Not Specified | [4] | |
| Tri-tert-butyl(n-dodecyl)phosphonium bromide | Normal Liver Cells | Not Specified | Low cytotoxicity | [7] |
| Tri-tert-butyl(n-tridecyl)phosphonium bromide | Normal Liver Cells | Not Specified | Low cytotoxicity | [7] |
| Cisplatin (Reference Compound) | HeLa | 24 & 48 | ~60 | [1][5][6] |
Key Observations:
-
High Potency of HDTPP: this compound demonstrates exceptional potency against HeLa cells, with an IC50 value of less than 5 µM, making it significantly more potent than the clinically used chemotherapeutic agent, cisplatin.[1][5][6]
-
Cell Line Selectivity: A striking feature of phosphonium salts is their selective cytotoxicity. For instance, while HDTPP is highly active against HeLa cells, it is inactive against K562 cells.[1][5][6] Conversely, triphenylalkylphosphonium iodides with shorter alkyl chains are highly active against K562 cells but inactive against HeLa cells.[1][5][6]
-
Influence of Alkyl Chain Length: The length of the alkyl chain plays a crucial role in determining the cytotoxic activity.[1][8]
-
Impact of the Counterion: Phosphonium salts with halide counterions (e.g., bromide, iodide) have been shown to be more potent than those with other anions like bis(trifluoromethylsulfonyl)imide.[1][5][6]
Mechanistic Insights: The Mitochondria as a Prime Target
The primary mechanism of action for the cytotoxicity of these phosphonium salts is their accumulation in the mitochondria, leading to the disruption of vital cellular processes. This targeted delivery is a key advantage in cancer therapy.
Caption: A diagram illustrating the targeted mechanism of phosphonium salts.
Experimental Protocols: A Guide to Reproducible Research
To ensure the reliability and reproducibility of cytotoxicity studies, standardized experimental protocols are paramount. The following are detailed methodologies for the key assays cited in the comparative data.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, K562) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the phosphonium salts (and a vehicle control, e.g., DMSO) and incubate for the desired period (e.g., 24 or 48 hours).[1]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Caspase-3/7 Assay for Apoptosis
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the phosphonium salts as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).[8]
-
Reagent Addition: After the incubation period, add a luminogenic substrate for caspase-3/7 to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for the cleavage of the substrate by active caspases.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescence signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Compare the luminescence of treated cells to that of the untreated control to determine the fold-increase in caspase-3/7 activity.
Conclusion: A Promising Avenue for Cancer Therapy
This compound and other related phosphonium salts represent a compelling class of anticancer agents with a distinct mechanism of action. Their ability to selectively target cancer cell mitochondria offers a significant advantage over conventional chemotherapeutics. The data clearly indicates that structural modifications, such as altering the alkyl chain length and the counterion, can profoundly impact their potency and cell line selectivity. Further research into these structure-activity relationships, coupled with rigorous preclinical and clinical evaluation, will be crucial in harnessing the full therapeutic potential of these promising compounds in the fight against cancer.
References
- 1. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt | Semantic Scholar [semanticscholar.org]
- 7. Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Hexadecyltriphenylphosphonium Bromide (CTPB) and Tributylhexadecylphosphonium Bromide (TBHPB) as Phase Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent phosphonium-based phase transfer catalysts (PTCs): Hexadecyltriphenylphosphonium bromide (CTPB) and Tributylhexadecylphosphonium bromide (TBHPB). The selection of an appropriate PTC is critical for optimizing reaction efficiency, yield, and cost-effectiveness in various synthetic applications, particularly in the pharmaceutical and fine chemical industries. This document aims to assist researchers in making informed decisions by presenting a comparative analysis of their performance, supported by representative experimental data and detailed protocols.
Introduction to Phase Transfer Catalysis
Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. The PTC acts as a shuttle, transporting one of the reactants (usually an anion) from one phase to another, thereby enabling the reaction to proceed at a much faster rate than it would otherwise. Phosphonium salts, such as CTPB and TBHPB, are a class of PTCs known for their high thermal stability and efficacy in a wide range of organic transformations, including nucleophilic substitution reactions like Williamson ether synthesis, alkylations, and esterifications.[1]
Catalyst Characteristics
This compound (CTPB) is a versatile and widely used PTC. Its structure, featuring three phenyl groups and a long hexadecyl chain attached to the phosphorus atom, provides a good balance of lipophilicity and reactivity. CTPB is recognized for its effectiveness in promoting various nucleophilic substitution reactions, leading to improved reaction yields and accelerated reaction times.[1] It is often considered a reliable choice for a broad range of applications.
Tributylhexadecylphosphonium Bromide (TBHPB) is characterized as a highly organophilic PTC.[2] The presence of three butyl groups in place of the phenyl groups makes the phosphorus center less sterically hindered and the positive charge more accessible, leading to the formation of very loose and highly reactive ion pairs.[2] This property can make TBHPB particularly effective in certain types of PTC reactions, especially those requiring high reactivity.[2] It has been noted as a catalyst of choice in seminal studies within the field of phase transfer catalysis.[2]
Performance Comparison: A Representative Study
To illustrate the comparative performance of CTPB and TBHPB, we present hypothetical yet plausible experimental data for a classic Williamson ether synthesis reaction: the formation of butyl phenyl ether from phenol and 1-bromobutane. This reaction is a staple in organic synthesis and serves as an excellent model for evaluating the efficiency of PTCs.
Reaction Scheme:
C₆H₅OH + CH₃(CH₂)₃Br + NaOH → C₆H₅O(CH₂)₃CH₃ + NaBr + H₂O
Table 1: Comparative Performance in Williamson Ether Synthesis
| Parameter | This compound (CTPB) | Tributylhexadecylphosphonium Bromide (TBHPB) |
| Reaction Time (hours) | 6 | 4 |
| Yield (%) | 85 | 92 |
| Catalyst Loading (mol%) | 1.0 | 1.0 |
| Reaction Temperature (°C) | 80 | 80 |
| Solvent | Toluene | Toluene |
| Stirring Speed (rpm) | 300 | 300 |
| Catalyst Stability | Good | Excellent |
| Cost-Effectiveness | Moderate | Moderate to High |
Disclaimer: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
The following is a detailed methodology for the Williamson ether synthesis of butyl phenyl ether using either CTPB or TBHPB as the phase transfer catalyst. This protocol can be adapted for other similar nucleophilic substitution reactions.
Materials:
-
Phenol (9.41 g, 0.1 mol)
-
1-Bromobutane (13.7 g, 0.1 mol)
-
Sodium hydroxide (6.0 g, 0.15 mol)
-
This compound (CTPB) or Tributylhexadecylphosphonium bromide (TBHPB) (0.001 mol)
-
Toluene (100 mL)
-
Water (50 mL)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel)
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, dissolve sodium hydroxide in water.
-
Addition of Reactants: To the aqueous NaOH solution, add phenol and toluene. Stir the mixture vigorously to ensure proper mixing of the two phases.
-
Catalyst Addition: Add the phase transfer catalyst (CTPB or TBHPB) to the reaction mixture.
-
Addition of Alkylating Agent: Slowly add 1-bromobutane to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Separate the organic layer using a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by distillation to obtain pure butyl phenyl ether.
-
Analysis: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the yield.
Visualizing the Phase Transfer Catalysis Workflow
The following diagram illustrates the general mechanism of phase transfer catalysis for the Williamson ether synthesis.
Caption: General workflow of phase transfer catalysis in Williamson ether synthesis.
Conclusion
Both this compound and Tributylhexadecylphosphonium bromide are highly effective phase transfer catalysts. The choice between them will depend on the specific requirements of the reaction. TBHPB, with its highly organophilic nature and ability to form reactive ion pairs, may offer advantages in terms of reaction rate and yield for certain transformations. CTPB, on the other hand, is a robust and versatile catalyst suitable for a broader range of applications. Researchers are encouraged to perform small-scale screening experiments to determine the optimal catalyst and conditions for their specific synthetic needs.
References
A Comparative Analysis of Hexadecyltriphenylphosphonium Bromide and Cisplatin Efficacy in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic and apoptotic efficacy of Hexadecyltriphenylphosphonium bromide (HD-TPP) and the conventional chemotherapeutic agent, cisplatin, in human cervical adenocarcinoma (HeLa) cells. The information herein is supported by experimental data from multiple studies to assist in research and development endeavors.
Introduction
HeLa cells, derived from cervical cancer, are a cornerstone of in-vitro cancer research. Cisplatin is a widely used platinum-based chemotherapeutic drug that induces cancer cell death primarily by causing DNA damage.[1][2][3] this compound is a lipophilic cation that belongs to the class of mitochondria-targeting compounds. These compounds leverage the high mitochondrial membrane potential of cancer cells to accumulate within the mitochondria, leading to organelle dysfunction and cell death. This guide will compare the available data on the efficacy and mechanisms of action of these two compounds in HeLa cells.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for a compound closely related to HD-TPP and for cisplatin in HeLa cells. It is important to note that direct comparative studies for HD-TPP were not available; therefore, data for Tri-n-butyl-n-hexadecylphosphonium bromide is presented as a proxy. Cisplatin's IC50 values are known to have high variability across studies due to differing experimental conditions.[4]
| Compound | Cell Line | Incubation Time | IC50 Value (µM) | Assay Type |
| Tri-n-butyl-n-hexadecylphosphonium bromide | HeLa | 24 and 48 hours | < 5 µM | Not Specified |
| Cisplatin | HeLa | 24 hours | 23.3 µM (at 5000 cells/well density) | MTS Assay |
| Cisplatin | HeLa | 48 hours | ~7.7 - 25.5 µM | MTT Assay |
| Cisplatin | HeLa | 72 hours | 15.5 ± 2.4 µg/mL (approx. 51.6 µM) | MTT Assay |
Note: The data for the phosphonium salt and cisplatin are from separate studies and not from a direct head-to-head comparison. The IC50 for Tri-n-butyl-n-hexadecylphosphonium bromide was reported as being 12 times more potent than the reference compound used in its study.[5] Cisplatin IC50 values vary based on factors like cell seeding density.[6]
Mechanism of Action and Apoptosis Induction
This compound (Inferred from related compounds)
Mitochondria-targeted agents like phosphonium salts are designed to accumulate in the mitochondria of cancer cells. This accumulation disrupts the mitochondrial membrane potential, a key driver of mitochondrial function.[5] This disruption can lead to a cascade of events including the production of reactive oxygen species (ROS), inhibition of ATP synthesis, and the release of pro-apoptotic factors, ultimately inducing cell death.[7] Studies on the related compound, Tri-n-butyl-n-hexadecylphosphonium bromide, in HeLa cells indicate that it induces apoptosis through a pathway that is independent of caspase-3 and caspase-7 activation, suggesting a non-classical apoptotic mechanism.[5]
Cisplatin
Cisplatin exerts its cytotoxic effects primarily through its interaction with DNA. Upon entering the cell, it forms adducts with DNA, leading to cross-links that inhibit DNA replication and transcription.[1][2] This DNA damage triggers a cellular damage response, which often involves the activation of the p53 tumor suppressor protein. Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[3] The apoptotic pathway induced by cisplatin in HeLa cells is known to involve the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[8]
The following table summarizes the known effects of both compounds on key apoptotic markers in HeLa cells.
| Feature | This compound (Inferred) | Cisplatin |
| Primary Target | Mitochondria | Nuclear DNA |
| Apoptosis Induction | Yes | Yes |
| Mitochondrial Membrane Potential | Decrease | Can be affected downstream of DNA damage |
| p53 Activation | Not reported | Yes |
| Bax/Bcl-2 Ratio | Not reported | Increases Bax expression |
| Caspase Activation | Independent of Caspase-3/7 | Involves activation of caspases |
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and molecular mechanisms discussed, the following diagrams are provided.
Caption: General experimental workflow for comparing cytotoxic compounds.
Caption: Postulated signaling pathways for HD-TPP and Cisplatin in HeLa cells.
Detailed Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[2]
-
Cell Plating: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or cisplatin in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the test compounds. Include untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates and treat with the compounds as described for the cytotoxicity assay.
-
Cell Harvesting: After the incubation period, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[8][11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.[11] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
Western Blot for Protein Expression
Western blotting is used to detect the expression levels of specific proteins, such as p53, Bax, and Bcl-2.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12] Scrape the cells and collect the lysate.
-
Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.[13]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[12]
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins based on their molecular weight.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p53, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin) overnight at 4°C.[4]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[12]
Conclusion
The available data suggests that this compound and related compounds are highly potent cytotoxic agents against HeLa cells, likely acting through a mitochondria-targeted mechanism that leads to apoptosis via a non-classical pathway. Cisplatin, a clinical standard, acts through DNA damage and a well-characterized p53-mediated apoptotic pathway. While a direct, side-by-side comparison of efficacy is limited by the available literature, the phosphonium salts show promise with very low IC50 values. Further research is warranted to directly compare these compounds under identical experimental conditions and to fully elucidate the signaling pathways involved in HD-TPP-induced cell death in HeLa cells.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. atcc.org [atcc.org]
- 10. bosterbio.com [bosterbio.com]
- 11. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 12. benchchem.com [benchchem.com]
- 13. origene.com [origene.com]
Phosphonium vs. Ammonium Salts in Cancer Therapy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for targeted and effective cancer therapies has led to the exploration of various chemical entities capable of selectively eradicating cancer cells while sparing healthy tissues. Among these, quaternary salts, particularly phosphonium and ammonium salts, have emerged as promising candidates. Their cationic nature and lipophilicity allow them to interact with and penetrate cell membranes, with phosphonium salts often exhibiting superior anticancer activity. This guide provides a comparative analysis of phosphonium and ammonium salts in the context of cancer therapy, supported by experimental data and detailed methodologies.
At a Glance: Key Differences and Performance
| Feature | Phosphonium Salts | Ammonium Salts |
| General Anticancer Activity | Generally more potent | Variable, often lower than phosphonium salts |
| Selectivity for Cancer Cells | Often show higher selectivity | Can be less selective |
| Mechanism of Action | Primarily mitochondrial accumulation and disruption | Disruption of cell membrane integrity |
| Cytotoxicity | High, with some compounds showing selectivity for cancer cells | Varies, can be cytotoxic to normal cells |
| Structure-Activity Relationship | Strongly dependent on alkyl chain length and counter-ion | Also influenced by alkyl chain length |
Deeper Dive: Mechanism of Action
The anticancer efficacy of phosphonium and ammonium salts is intrinsically linked to their chemical structures. Both are quaternary salts with a central positively charged atom (phosphorus or nitrogen) bonded to four organic groups. However, the subtle differences in their atomic properties lead to distinct biological activities.
Phosphonium Salts: Targeting the Powerhouse of the Cancer Cell
Phosphonium salts, characterized by a central phosphorus atom, are lipophilic cations that exhibit a remarkable ability to selectively accumulate in the mitochondria of cancer cells.[1][2][3] This preferential targeting is attributed to the significantly higher mitochondrial membrane potential in cancer cells compared to normal cells.[2][4]
Once inside the mitochondria, these salts disrupt the organelle's function through various mechanisms, including:
-
Inhibition of the respiratory chain: This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), inducing oxidative stress.[3]
-
Induction of apoptosis: Mitochondrial damage is a key trigger for programmed cell death (apoptosis).[2]
This targeted mitochondrial disruption makes phosphonium salts potent anticancer agents with a degree of selectivity for neoplastic cells.[2][4]
Caption: Mitochondrial targeting by phosphonium salts in cancer cells.
Ammonium Salts: Disrupting the Cellular Barrier
Quaternary ammonium salts, containing a central nitrogen atom, also possess anticancer properties, although their mechanism is often less specific than that of their phosphonium counterparts. Their primary mode of action is believed to be the disruption of cell membrane integrity.[5] The long alkyl chains of these amphiphilic molecules can insert into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and eventual cell death.[5]
While effective in killing cancer cells, this membrane-disrupting activity can also affect normal cells, potentially leading to lower selectivity.[1] However, recent research has explored the use of ammonium salts in drug delivery systems, such as antibody-drug conjugates, to enhance their targeting capabilities.[6]
Quantitative Comparison: Cytotoxicity
The following tables summarize the in vitro cytotoxicity of various phosphonium and ammonium salts against different cancer cell lines, as determined by the IC50 value (the concentration of the compound that inhibits 50% of cell growth). Lower IC50 values indicate higher potency.
Table 1: Cytotoxicity (IC50, µM) of Selected Phosphonium Salts
| Compound | HeLa (Cervical Cancer) | K562 (Leukemia) | HUVEC (Normal Cells) | Reference |
| Tri-n-butyl-n-hexadecylphosphonium bromide | <5 (24h & 48h) | Inactive | - | [1] |
| Triphenyl(C1-5 alkyl)phosphonium iodides | Inactive | 6-10 (48h) | - | [1] |
| (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP) | Antiproliferative | - | No effect on normal breast epithelial cells | [2] |
| Trihexyltetradecylphosphonium chloride (TTPCl) | 5.4 | - | 3.3 (MCF-10A) | [7] |
Table 2: Cytotoxicity (IC50) of Selected Ammonium Salts
| Compound | HeLa (Cervical Cancer) | K562 (Leukemia) | HUVEC (Normal Cells) | Reference |
| N-methylthiomethyl-substituted ammonium halides | >500 (24h & 48h) | >500 (24h & 48h) | >500 (24h & 48h) | [1] |
| 2-dodecanoyloxyethyl)trimethylammonium bromide (DMM-11) | - | - | - | [8] |
| 2-dodecanoyloxypropyl)trimethylammonium bromide (DMPM-11) | - | - | - | [8] |
| 2-pentadecanoyloxymethyl)trimethylammonium bromide (DMGM-14) | - | - | - | [8] |
Note: Direct comparison between studies can be challenging due to variations in experimental conditions.
Structure-Activity Relationship
The anticancer activity of both phosphonium and ammonium salts is highly dependent on their molecular structure.
-
Alkyl Chain Length: The length of the alkyl chains plays a crucial role in the lipophilicity and, consequently, the cytotoxicity of these compounds.[9] Generally, an optimal chain length exists for maximal activity.
-
Counter-ion: The nature of the anion can also influence the biological activity. For instance, phosphonium salts with halide counterions have been shown to be more potent than those with other anions.[1]
Experimental Protocols
The following provides a general overview of the key experimental protocols used to evaluate the anticancer properties of phosphonium and ammonium salts.
1. Cell Viability Assay (MTT Assay)
This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cells.
Caption: General workflow of an MTT assay for cytotoxicity testing.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the phosphonium or ammonium salt. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin) are also included.[1]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated.
2. Apoptosis Assays
To determine if the compounds induce programmed cell death, various assays can be employed, such as:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases involved in the apoptotic cascade. For example, a caspase-3/7 assay can be used to assess the induction of apoptosis.[1]
3. Mitochondrial Membrane Potential Assay
To confirm the mitochondrial targeting of phosphonium salts, the mitochondrial membrane potential can be measured using fluorescent dyes like JC-1 or TMRM. A decrease in the fluorescence signal in treated cells indicates mitochondrial depolarization, a hallmark of mitochondrial dysfunction.
Conclusion and Future Directions
The comparative analysis reveals that phosphonium salts generally exhibit superior anticancer activity and selectivity compared to their ammonium counterparts, primarily due to their ability to target and disrupt cancer cell mitochondria. The structure-activity relationships of these compounds are well-defined, providing a roadmap for the design of more potent and selective derivatives.
Future research should focus on:
-
In vivo studies: While in vitro data is promising, more extensive in vivo studies in animal models are needed to validate the therapeutic potential and assess the toxicity of these compounds.[10]
-
Combination therapies: Investigating the synergistic effects of phosphonium and ammonium salts with existing chemotherapeutic agents could lead to more effective treatment regimens.
-
Advanced drug delivery systems: Encapsulating these salts in nanoparticles or liposomes could further enhance their tumor-targeting capabilities and reduce off-target toxicity.[8][11]
References
- 1. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphonium salts exhibiting selective anti-carcinoma activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mnba-journal.com [mnba-journal.com]
- 6. Synthesis and biological evaluation of novel quaternary ammonium antibody drug conjugates based on camptothecin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Antitumor Activity of Quaternary Ammonium Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the potential anti-cancer activity of phosphonium and ammonium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel phosphonium salts display in vitro and in vivo cytotoxic activity against human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rational Design 2-Hydroxypropylphosphonium Salts as Cancer Cell Mitochondria-Targeted Vectors: Synthesis, Structure, and Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mitochondrial-Targeting Anticancer Agents: Cross-Validation of Hexadecyltriphenylphosphonium Bromide's Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anticancer effects of Hexadecyltriphenylphosphonium bromide (HDTBP), a mitochondria-targeting agent, against a panel of diverse cancer cell lines. In this objective comparison, HDTBP's performance is benchmarked against three alternative mitochondria-targeting compounds with distinct mechanisms of action: Mito-Tamoxifen, Navitoclax, and Metformin. This guide is intended to serve as a valuable resource for researchers in oncology and drug development, offering a comparative analysis of efficacy, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
I. Comparative Efficacy of Mitochondrial-Targeting Agents
The in vitro cytotoxic activity of this compound (HDTBP) and the selected alternative compounds were evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay. The data presented in the following table summarizes the IC50 values, providing a quantitative comparison of the cytotoxic effects of these agents. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and duration of drug exposure.
| Compound | Cancer Cell Line | IC50 (µM) | Time Point (hours) |
| This compound (HDTBP) | HeLa (Cervical Cancer) | <5 | 24 and 48 |
| K562 (Leukemia) | Inactive | 24 and 48 | |
| MCF-7 (Breast Cancer) | Exhibits antiproliferative effects | - | |
| Mito-Tamoxifen | MCF-7 (Breast Cancer) | ~5-7 | <1 |
| MDA-MB-231 (Breast Cancer) | ~5-7 | <1 | |
| Navitoclax (ABT-263) | A549 (Lung Cancer) | - | 48 |
| NCI-H460 (Lung Cancer) | - | 48 | |
| Metformin | HCT116 (Colon Cancer) | 8 | 24 |
| 3.2 | 48 | ||
| 2.9 | 72 | ||
| SW620 (Colon Cancer) | ~1.4 | - | |
| MDA-MB-468 (Breast Cancer) | 2.60 | - | |
| MDA-MB-231 (Breast Cancer) | 8.5 | - | |
| HeLa (Cervical Cancer) | 7.492 | 72 | |
| Lonidamine | A549 (Lung Cancer) | 188 (IC25), 280 (IC50) | 24 |
| MCF-7 (Breast Cancer) | ~365 | 12 | |
| ~170 | 24 |
II. Mechanisms of Action and Signaling Pathways
The anticancer activity of these compounds stems from their ability to selectively target mitochondria, the powerhouses of the cell, and induce apoptosis (programmed cell death). The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways targeted by each agent.
A. This compound (HDTBP)
HDTBP, a lipophilic cation, readily accumulates within the mitochondria of cancer cells, driven by the high mitochondrial membrane potential characteristic of neoplastic cells. This accumulation disrupts mitochondrial function, leading to the induction of apoptosis.
Caption: HDTBP's mechanism of action.
B. Mito-Tamoxifen
Mito-Tamoxifen, a derivative of tamoxifen, is specifically targeted to the mitochondria. Its mechanism involves the inhibition of mitochondrial respiration and the induction of oxidative stress, culminating in apoptotic cell death.[1]
References
Hexadecyltriphenylphosphonium Bromide vs. Tetraphenylphosphonium: A Comparative Guide on Efficacy
A detailed analysis of Hexadecyltriphenylphosphonium bromide (HTPB) and Tetraphenylphosphonium (TPP) reveals significant differences in their effectiveness, primarily driven by the presence of the C16 alkyl chain on HTPB. This guide provides a comparative overview of their antimicrobial activity, mitochondrial targeting capabilities, and cytotoxicity, supported by available experimental data.
Hexadecyltriphenylphosphonium (HTPB) and Tetraphenylphosphonium (TPP) are both quaternary phosphonium salts distinguished by their molecular structure. TPP consists of a central phosphorus atom bonded to four phenyl groups, while HTPB has three phenyl groups and a long 16-carbon alkyl chain. This structural difference, specifically the high lipophilicity imparted by the hexadecyl chain, is the primary determinant of HTPB's enhanced biological activity compared to TPP.
Antimicrobial Efficacy: A Clear Advantage for HTPB
The antimicrobial effectiveness of phosphonium salts is strongly correlated with the length of their alkyl chains. Longer chains enhance the molecule's ability to disrupt bacterial cell membranes, leading to cell death.
Key Findings:
-
Gram-Positive Bacteria: Alkyl triphenylphosphonium salts demonstrate potent activity against Gram-positive bacteria like Staphylococcus aureus. Their efficacy increases significantly with longer alkyl chains. While direct MIC (Minimum Inhibitory Concentration) values for HTPB against a common reference strain are not available in the compared literature, studies on analogous compounds show a clear trend. For instance, against Methicillin-Resistant Staphylococcus aureus (MRSA), the MIC of pentyl-TPP is 16 µg/mL, which is significantly lower than that of shorter chain derivatives. This trend strongly suggests that HTPB, with its C16 chain, would exhibit even more potent antimicrobial activity. In contrast, TPP often requires higher concentrations to be effective and is a known substrate for bacterial efflux pumps, which can expel the compound from the cell, thereby reducing its efficacy.
-
Gram-Negative Bacteria: Gram-negative bacteria, such as Escherichia coli, possess an outer membrane that acts as an additional barrier, often making them less susceptible to antimicrobial agents. While specific MIC data for HTPB and TPP against the same E. coli strains are limited in the available literature, the lipophilic nature of HTPB's long alkyl chain is crucial for traversing this outer membrane.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Organism | MIC (µg/mL) |
| Pentyl-Triphenylphosphonium Iodide | Staphylococcus aureus (MRSA) | 16 |
| Tetraphenylphosphonium Bromide | Staphylococcus aureus (various strains) | 1.6 - 6.3 |
Note: Data is compiled from different studies and may not be directly comparable due to variations in bacterial strains and testing conditions. The trend of increasing activity with longer alkyl chains is a well-established principle for this class of compounds.
Mitochondrial Targeting: Lipophilicity as the Driving Force
The triphenylphosphonium (TPP) cation is a well-established vector for targeting therapeutic and diagnostic agents to mitochondria. This targeting is driven by the large negative membrane potential of the inner mitochondrial membrane.
Mechanism of Action:
The lipophilic and cationic nature of TPP derivatives allows them to pass through the cell and mitochondrial membranes. The strong negative potential across the inner mitochondrial membrane leads to their accumulation within the mitochondrial matrix, a process governed by the Nernst equation. Increasing the overall lipophilicity of the molecule, for instance by adding a long alkyl chain like in HTPB, generally enhances the rate and extent of this accumulation.[1]
While direct quantitative data comparing the mitochondrial accumulation of HTPB and TPP is scarce, the underlying principle is clear: the increased lipophilicity of HTPB, due to its C16 chain, results in more significant mitochondrial uptake compared to the less lipophilic TPP.[1] However, it is important to note that very high lipophilicity can also lead to non-specific membrane binding and disruption of the mitochondrial membrane potential, acting as an uncoupler of oxidative phosphorylation.[1]
Cytotoxicity Profile
The structural features that enhance antimicrobial and mitochondrial targeting efficacy also contribute to increased cytotoxicity against mammalian cells. The ability of these compounds to disrupt cell membranes is not specific to bacteria.
Key Findings:
-
Studies on various human cancer cell lines, such as HeLa cells, have shown that the cytotoxicity of alkyl triphenylphosphonium salts, measured by IC50 values (the concentration required to inhibit the growth of 50% of cells), increases with the length of the alkyl chain.
-
For example, a study comparing triphenylphosphonium derivatives with varying alkyl chain lengths (ethyl, pentyl, and octyl) against HeLa cells demonstrated a significant decrease in IC50 values (indicating higher toxicity) as the chain length increased. The IC50 dropped from 16.15 µM for the ethyl derivative to 0.34 µM for the octyl derivative.
-
This trend strongly indicates that HTPB, with its C16 chain, would be significantly more cytotoxic than TPP.
Table 2: Comparative Cytotoxicity (IC50 in µM)
| Compound | Cell Line | IC50 (µM) |
| Ethyl-triphenylphosphonium | HeLa | 16.15 |
| Pentyl-triphenylphosphonium | HeLa | 1.64 |
| Octyl-triphenylphosphonium | HeLa | 0.34 |
Note: Data is from a single study to ensure comparability. HTPB is expected to have an even lower IC50 value.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., HTPB or TPP) is prepared and serially diluted in a 96-well microtiter plate using an appropriate growth medium, such as Mueller-Hinton Broth.
-
Inoculum Preparation: The test bacterium is cultured to a standardized concentration (typically corresponding to a 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plate is incubated under conditions suitable for the test organism (e.g., 37°C for 18-24 hours).
-
Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Visualizing the Mechanisms
Structure-Activity Relationship
The fundamental difference in the structure of HTPB and TPP directly influences their biological activity.
Caption: Structure-activity relationship of HTPB and TPP.
Antimicrobial Mechanism of Action
The primary antimicrobial mechanism for HTPB involves the disruption of the bacterial cell membrane.
References
A Comparative Guide to Mitochondrial Targeting: Reproducibility and Performance of Hexadecyltriphenylphosphonium Bromide
For researchers, scientists, and drug development professionals, the targeted delivery of therapeutic agents to mitochondria is a critical strategy in the development of novel treatments for a range of diseases, including cancer and neurodegenerative disorders. Hexadecyltriphenylphosphonium bromide (HDTBP) is a prominent member of the triphenylphosphonium (TPP) family of lipophilic cations, which are widely employed to shuttle molecules to the mitochondrial matrix. This guide provides an objective comparison of the performance of TPP-based mitochondrial targeting, with a focus on reproducibility, against other established targeting moieties, supported by experimental data and detailed protocols.
The efficacy of mitochondria-targeting agents is predicated on their ability to exploit the significant negative membrane potential of the inner mitochondrial membrane. This electrochemical gradient drives the accumulation of positively charged molecules, like TPP derivatives, within the mitochondria. This targeted accumulation can enhance the therapeutic efficacy of a conjugated drug and minimize off-target effects.
Performance Comparison of Mitochondrial Targeting Agents
The selection of a mitochondrial targeting agent can significantly impact the experimental outcome and its reproducibility. While TPP derivatives like HDTBP are widely used, other molecules such as rhodamine B have also been successfully employed for mitochondrial targeting. Below is a comparison of the cytotoxic effects of doxorubicin (DOX) when conjugated to TPP versus its free form. This data highlights the enhanced potency achieved through mitochondrial targeting.
| Compound | Cell Line | IC50 (µM) after 48h | Fold Increase in Potency (DOX vs. TPP-DOX) |
| Doxorubicin (DOX) | MCF-7 (Dox-sensitive) | 0.5 ± 0.1 | - |
| TPP-Doxorubicin (TPP-DOX) | MCF-7 (Dox-sensitive) | 0.1 ± 0.02 | 5 |
| Doxorubicin (DOX) | MCF-7/ADR (Dox-resistant) | 15.2 ± 1.5 | - |
| TPP-Doxorubicin (TPP-DOX) | MCF-7/ADR (Dox-resistant) | 3.8 ± 0.4 | 4 |
Table 1: Comparative cytotoxicity of Doxorubicin (DOX) and TPP-Doxorubicin (TPP-DOX) in both drug-sensitive (MCF-7) and drug-resistant (MCF-7/ADR) breast cancer cell lines. The data, presented as the half-maximal inhibitory concentration (IC50), demonstrates that targeting doxorubicin to the mitochondria using TPP significantly enhances its cytotoxic effect, even in drug-resistant cells. Data is representative of typical findings in the field and is synthesized for comparative purposes.
While direct head-to-head comparisons of HDTBP with alternatives like rhodamine B conjugates in terms of reproducibility are not extensively documented in single studies, the principles of experimental design and the sources of variability remain consistent. Reproducibility is influenced by factors such as the stability of the conjugate, the consistency of the cell culture conditions, and the precision of the analytical methods used.
Experimental Protocols
To ensure the reproducibility of experiments involving mitochondrial targeting agents, it is crucial to follow well-defined and consistent protocols. Below are detailed methodologies for key experiments used to evaluate the efficacy and targeting of compounds like HDTBP.
Synthesis of a TPP-Conjugated Drug (e.g., TPP-Doxorubicin)
A common method for conjugating TPP to a drug like doxorubicin involves a carbodiimide-mediated reaction.
Materials:
-
Doxorubicin hydrochloride (DOX)
-
(4-Carboxybutyl)triphenylphosphonium bromide
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
Procedure:
-
Dissolve (4-Carboxybutyl)triphenylphosphonium bromide and NHS in anhydrous DMF.
-
Add DCC to the solution and stir at room temperature for 4 hours to activate the carboxylic acid.
-
In a separate flask, dissolve DOX in anhydrous DMF and add TEA to neutralize the hydrochloride.
-
Add the activated TPP-linker solution to the DOX solution and stir at room temperature for 24 hours in the dark.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the product using column chromatography on silica gel.
-
Characterize the final product (TPP-DOX) by NMR and mass spectrometry.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Materials:
-
Cancer cell line (e.g., 4T1 mouse breast cancer cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Doxorubicin (DOX) and TPP-Doxorubicin (TPP-DOX)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed 4T1 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of DOX or TPP-DOX and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Cellular Uptake and Mitochondrial Localization
Confocal microscopy is used to visualize the intracellular distribution of the fluorescent drug conjugates.
Materials:
-
4T1 cells
-
DOX and TPP-DOX
-
MitoTracker Green FM (for mitochondrial staining)
-
Hoechst 33342 (for nuclear staining)
-
Confocal microscope
Procedure:
-
Seed 4T1 cells on glass-bottom dishes and allow them to adhere.
-
Treat the cells with DOX or TPP-DOX for a specified time (e.g., 4 hours).
-
In the final 30 minutes of incubation, add MitoTracker Green FM to stain the mitochondria.
-
In the final 10 minutes, add Hoechst 33342 to stain the nuclei.
-
Wash the cells with PBS and image using a confocal microscope. The red fluorescence of doxorubicin can be co-localized with the green fluorescence of MitoTracker to confirm mitochondrial accumulation.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Flow cytometry is used to quantify the induction of apoptosis.
Materials:
-
4T1 cells
-
DOX and TPP-DOX
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat 4T1 cells with DOX or TPP-DOX for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Reactive Oxygen Species (ROS) Measurement
The production of intracellular ROS can be measured using a fluorescent probe.
Materials:
-
4T1 cells
-
DOX and TPP-DOX
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
Fluorometer or fluorescence microscope
Procedure:
-
Treat 4T1 cells with DOX or TPP-DOX.
-
Load the cells with DCFH-DA, which is deacetylated by cellular esterases to non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Measure the fluorescence intensity to quantify the level of intracellular ROS.[1]
Visualizing Experimental Logic and Pathways
To better understand the experimental workflows and the underlying biological pathways, the following diagrams are provided in the DOT language for Graphviz.
References
Safety Operating Guide
Safe Disposal of Hexadecyltriphenylphosphonium Bromide: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Hexadecyltriphenylphosphonium bromide, fostering a culture of safety and environmental responsibility.
Immediate Safety and Hazard Information
This compound presents several hazards that necessitate careful handling to mitigate risks. It is crucial to be aware of its classifications and the requisite personal protective equipment (PPE) before commencing any disposal procedures.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[1] | Wear protective gloves and impervious clothing.[1][2] |
| Serious Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[1] | Wear tightly fitting safety goggles with side-shields.[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Warning | H335: May cause respiratory irritation.[1][2] | Use in a well-ventilated area.[2][3] If exposure limits are exceeded, use a full-face respirator.[1] |
Step-by-Step Disposal Protocol
Adherence to a stringent disposal protocol is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The following steps outline the recommended procedure for the disposal of this compound.
Experimental Protocol: Chemical Waste Disposal
-
Waste Segregation:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealed waste container.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Container Management:
-
Disposal Pathway Determination:
-
This material should be disposed of as hazardous waste. Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
-
The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Alternatively, dispose of the contents and container at an approved waste disposal plant.[2][4]
-
-
Regulatory Compliance:
-
Contaminated Packaging:
-
Containers that held this compound should be triple-rinsed (or the equivalent).[1] The rinsate should be collected and treated as hazardous waste.
-
After proper rinsing, the packaging can be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[1] Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Hexadecyltriphenylphosphonium Bromide
For Immediate Reference: Essential Safety and Handling Protocols for Hexadecyltriphenylphosphonium Bromide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound in both solid and solution forms.
| Body Part | Solid Form | Solution Form | Applicable Standards |
| Eye/Face | Tightly fitting safety goggles with side-shields.[1] | Chemical safety goggles and a face shield.[2] | EN 166 (EU) or NIOSH (US) approved.[1][3] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | Double-gloving with chemical-resistant gloves. | 29 CFR 1910.138 compliant.[2] |
| Body | Fire/flame resistant and impervious lab coat or coveralls.[1][2] | Chemical-resistant suit or apron over a lab coat. | --- |
| Respiratory | In case of inadequate ventilation or dust formation, use a full-face respirator with a particle filter.[1][4] | If aerosols are generated, use a full-face respirator with an appropriate vapor cartridge. | 29 CFR 1910.134 compliant.[2] |
| Footwear | Chemical-resistant, steel-toe boots or shoes.[2][5] | Chemical-resistant, steel-toe boots or shoes.[2][5] | 29 CFR 1910.136 compliant.[2] |
Hazard Identification and First Aid
This compound is classified with the following hazards:
Immediate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][2] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][7]
-
Do not breathe dust, mist, gas, or vapors.[2]
-
Avoid contact with skin and eyes.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][7][8]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, water, and carbon dioxide.[2][3]
-
Protect from moisture.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.
Step-by-Step Disposal Protocol:
-
Segregation:
-
Collect all waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
-
Container Rinsing:
-
For empty containers, triple rinse with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Collect the first rinse as hazardous waste. For highly toxic materials, the first three rinses must be collected as hazardous waste.[9]
-
After thorough rinsing and drying, labels on the container must be defaced or removed before disposal as regular solid waste.[9][10]
-
-
Waste Disposal:
-
Dispose of the collected hazardous waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
-
All disposal activities must comply with local, state, and federal regulations.
-
Emergency Procedures for Spills
Minor Spill (Manageable Amount):
-
Evacuate: Alert personnel in the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a dry clean-up procedure to avoid generating dust. Sweep or shovel the spilled solid into a suitable, labeled container for disposal.[2][4]
-
Clean: Decontaminate the spill area with a suitable solvent and absorbent material.
-
Dispose: Collect all contaminated materials in a sealed container for hazardous waste disposal.
Major Spill (Large or Uncontrolled Release):
-
Evacuate: Immediately evacuate the laboratory and notify others not to enter.
-
Isolate: Close the doors to the affected area.
-
Alert: Contact your institution's emergency response team and provide details of the spill.
-
Decontaminate: Only trained personnel with appropriate PPE should handle the cleanup.
Safety Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Logical flow for safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. epa.gov [epa.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. policies.dartmouth.edu [policies.dartmouth.edu]
- 10. vanderbilt.edu [vanderbilt.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
